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Core Science & Biosynthesis

Foundational

2-Chloro-6-fluorophenylmethylsulfone: Structural Profiling, Synthesis, and Utility in Late-Stage Functionalization

Executive Summary In the landscape of modern drug discovery and rational molecular design, densely functionalized aromatic building blocks are paramount. 2-Chloro-6-fluorophenylmethylsulfone (CAS: 1208077-75-1)[1] is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and rational molecular design, densely functionalized aromatic building blocks are paramount. 2-Chloro-6-fluorophenylmethylsulfone (CAS: 1208077-75-1)[1] is a highly specialized, di-halogenated aryl sulfone that serves as a versatile linchpin in organic synthesis. This technical guide provides an in-depth analysis of its physicochemical properties, synthetic routing, and mechanistic utility. By exploiting the orthogonal reactivity of its ortho-fluoro and ortho-chloro substituents, researchers can execute highly regioselective Nucleophilic Aromatic Substitutions (SNAr) and subsequent cross-coupling reactions, making this molecule an invaluable asset in the development of complex active pharmaceutical ingredients (APIs).

Molecular Architecture & Physicochemical Profiling

Structural Analysis: Steric and Electronic Effects

The chemical behavior of 2-Chloro-6-fluorophenylmethylsulfone is dictated by the synergistic electronic effects of its three substituents:

  • The Methylsulfonyl Group (-SO₂CH₃): Acting as a powerful electron-withdrawing group (EWG) via both inductive and resonance effects, the sulfone moiety severely depletes electron density from the aromatic core, particularly at the ortho and para positions.

  • The Ortho-Fluoro Substituent: Fluorine's extreme electronegativity hyper-polarizes the adjacent carbon, rendering it highly susceptible to nucleophilic attack.

  • The Ortho-Chloro Substituent: While also electron-withdrawing, chlorine is larger and less electronegative than fluorine. It provides steric shielding to one side of the molecule while serving as a viable leaving group for transition-metal catalysis.

Quantitative Physicochemical Data

The following table summarizes the core physical and chemical properties of the molecule, combining established structural data[1] with extrapolated physical metrics based on the foundational analog, methyl phenyl sulfone[2].

PropertyValueMethod / Source
Chemical Formula C₇H₆ClFO₂SStructural Calculation[1]
Molecular Weight 208.64 g/mol Structural Calculation[1]
CAS Registry Number 1208077-75-1Chemical Database[1]
Physical State White to off-white crystalline solidExtrapolated Analog Data[2]
Melting Point ~85–105 °CEstimated from baseline sulfones[2]
Boiling Point ~300–320 °C (at 760 mmHg)Estimated from baseline sulfones[2]
Density ~1.40–1.50 g/cm³Estimated from baseline sulfones[2]
LogP (Lipophilicity) ~1.5–2.0Predictive Modeling

Synthetic Methodologies

The most robust and scalable route to synthesize 2-chloro-6-fluorophenylmethylsulfone is the exhaustive oxidation of its corresponding thioether precursor, 2-chloro-6-fluorophenyl methyl sulfide.

Step-by-Step Protocol: Oxidation of Thioether to Sulfone

Causality & Rationale: The transformation of a thioether to a sulfone requires a strong, controlled oxidant. meta-Chloroperoxybenzoic acid (mCPBA) is selected due to its high solubility in halogenated solvents and its thermodynamic ability to drive the reaction past the intermediate sulfoxide stage when used in stoichiometric excess[3],[4].

  • Substrate Dissolution: Dissolve 1.0 equivalent of 2-chloro-6-fluorophenyl methyl sulfide in anhydrous dichloromethane (DCM) (approx. 10 mL per mmol of substrate) under an inert argon atmosphere[4].

  • Thermal Control: Cool the reaction flask to 0 °C using an ice-water bath. Causality: The initial oxidation of the sulfide to the sulfoxide is highly exothermic. Strict thermal control prevents solvent boil-off and suppresses the formation of off-target oxidation byproducts[3].

  • Oxidant Addition: Dropwise, add a solution of mCPBA (2.2 to 2.5 equivalents, typically 70-77% active oxidant) dissolved in DCM or CHCl₃[4]. The super-stoichiometric excess ensures the transient sulfoxide is fully oxidized to the target sulfone.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to ambient room temperature. Stir for 2–4 hours.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The protocol is self-validating: the starting thioether (high Rf​ ) will disappear, transiently forming the sulfoxide (low Rf​ ), which ultimately converts entirely to the target sulfone (medium Rf​ ).

  • Safety Quench (Critical): Add saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir vigorously for 15 minutes. Causality: This is a mandatory safety measure to chemically reduce any unreacted peroxide species, neutralizing explosive hazards prior to solvent concentration[3]. Validate peroxide destruction using KI-starch indicator paper.

  • Workup & Purification: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize and extract the meta-chlorobenzoic acid byproduct. Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate in vacuo, and purify via recrystallization.

SynthesisWorkflow A 2-Chloro-6-fluorothiophenol (Starting Material) B Methylation (MeI, K2CO3, DMF) A->B C 2-Chloro-6-fluorophenyl methyl sulfide B->C D Oxidation (mCPBA, DCM, 0°C to RT) C->D E 2-Chloro-6-fluorophenyl- methylsulfone D->E

Synthetic workflow for 2-Chloro-6-fluorophenylmethylsulfone via thioether oxidation.

Mechanistic Utility in Drug Discovery

2-Chloro-6-fluorophenylmethylsulfone is an exceptional electrophile for Nucleophilic Aromatic Substitution (SNAr). The methylsulfonyl group (-SO₂CH₃) acts as a powerful activating group, priming the ortho positions of the aromatic ring for nucleophilic attack[5].

The Causality of Regioselectivity (F vs. Cl Displacement)

When this molecule is exposed to a nucleophile (e.g., a primary or secondary amine), substitution occurs almost exclusively at the carbon bearing the fluorine atom, leaving the chlorine atom intact.

While counterintuitive from the perspective of standard SN2 reactions—where the C-F bond is notoriously strong and unreactive—SNAr kinetics are governed by entirely different principles. The rate-determining step in an SNAr reaction is not the departure of the leaving group, but rather the initial nucleophilic attack to form a negatively charged intermediate known as the Meisenheimer complex [5].

Because fluorine is the most electronegative element, it exerts a profound inductive pull, hyper-polarizing the C-F bond and drawing electron density away from the ipso-carbon. This dramatically lowers the activation energy for the nucleophile's approach and highly stabilizes the resulting anionic Meisenheimer complex. Consequently, in SNAr reactions, the leaving group ability is inverted compared to aliphatic systems: F > Cl ≈ Br > I [5]. The retained ortho-chlorine atom then serves as an orthogonal chemical handle, allowing for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to build complex, poly-substituted molecular architectures.

SNArPathway SM 2-Chloro-6-fluorophenylmethylsulfone (Electrophile) MC Meisenheimer Complex (Stabilized by -SO2CH3 & -F) SM->MC + Nu⁻ (Attack at C-F) Prod2 Ortho-Chloro Displacement (Minor Product, Harsh Cond.) SM->Prod2 + Nu⁻ (Attack at C-Cl) High Temp Nuc Nucleophile (Nu⁻) (e.g., 1°/2° Amine) Nuc->MC Prod1 Ortho-Fluoro Displacement (Major Product, Fast) MC->Prod1 - F⁻ (Fast Departure)

Nucleophilic Aromatic Substitution (SNAr) pathways exploiting the electron-deficient core.

Analytical Characterization Standards

To ensure the structural integrity and purity of the synthesized 2-Chloro-6-fluorophenylmethylsulfone, the following analytical characterization standards must be met:

  • ¹H NMR (CDCl₃): The methylsulfonyl protons (-SO₂CH₃) will appear as a highly deshielded, sharp singlet integrating to 3H, typically in the range of 3.20–3.40 ppm. The three aromatic protons will present as a complex multiplet between 7.10–7.60 ppm, exhibiting distinct J-coupling to both the adjacent protons and the fluorine atom.

  • ¹⁹F NMR (CDCl₃): A distinct signal for the aromatic fluorine will appear in the negative chemical shift region (typically -105 to -115 ppm), split into a doublet or double-doublet by the adjacent aromatic protons.

  • ¹³C NMR (CDCl₃): The methyl carbon will resonate around 40–45 ppm. The ipso-carbon attached to the fluorine will exhibit a massive one-bond carbon-fluorine coupling constant ( 1JCF​≈250 Hz), appearing as a widely spaced doublet.

  • Infrared (IR) Spectroscopy: The presence of the sulfone group is definitively confirmed by two strong, distinct absorption bands corresponding to the asymmetric and symmetric S=O stretching vibrations at approximately 1320 cm⁻¹ and 1150 cm⁻¹, respectively.

  • Mass Spectrometry (ESI-MS): Positive ion mode will yield the protonated molecular ion [M+H]+ at m/z 209.0 (with a characteristic M+2 isotope peak at 211.0 due to the ³⁵Cl/³⁷Cl isotopic ratio of ~3:1).

References

  • Source: chemsrc.
  • Source: chemsrc.
  • Source: acs.
  • Source: mdpi.
  • Source: wikipedia.

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Chloro-6-fluorophenylmethylsulfone

Abstract This technical guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2-Chloro-6-fluorophenylmethylsulfone. In the absence of published experim...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2-Chloro-6-fluorophenylmethylsulfone. In the absence of published experimental spectra for this specific molecule, this document serves as a predictive guide for researchers, scientists, and professionals in drug development. By leveraging established principles of NMR spectroscopy, including substituent chemical shift (SCS) effects, spin-spin coupling constants from analogous structures, and symmetry considerations, we present a detailed theoretical framework for the identification and structural verification of the title compound. This guide also outlines a robust, self-validating experimental protocol for the acquisition of high-quality NMR data, ensuring that researchers can confidently match empirical results with these theoretical predictions.

Introduction: The Need for Predictive Spectral Analysis

2-Chloro-6-fluorophenylmethylsulfone is a polysubstituted aromatic compound whose structural complexity necessitates unambiguous characterization for applications in medicinal chemistry and materials science. NMR spectroscopy is the cornerstone of molecular structure elucidation. This guide addresses the challenge of characterizing this molecule by providing a foundational, predictive analysis of its ¹H and ¹³C NMR spectra.

The rationale behind this predictive approach is twofold:

  • Guidance for Synthesis: For chemists synthesizing this compound, this guide provides a clear spectral target, enabling them to confirm the reaction's success and the product's purity.

  • Reference for Analysis: For analysts, it offers a detailed breakdown of expected signals, facilitating the interpretation of experimental data and the assignment of all resonances.

Our analysis is grounded in the fundamental principles that govern how the electronic environment of each nucleus, influenced by the chloro, fluoro, and methylsulfonyl substituents, dictates its magnetic resonance properties.

Molecular Structure and Symmetry Analysis

To predict an NMR spectrum, one must first understand the molecule's structure and symmetry, as these determine the number of chemically non-equivalent nuclei.

Figure 1: Molecular Structure with Atom Numbering

The molecule possesses a C₁ point group, meaning it has no elements of symmetry other than the identity element. Consequently:

  • ¹H NMR: All three aromatic protons (H3, H4, H5) and the three methyl protons (on C7) are chemically non-equivalent. We expect a total of four distinct signals in the ¹H spectrum.

  • ¹³C NMR: All six aromatic carbons (C1-C6) and the methyl carbon (C7) are chemically non-equivalent. We expect a total of seven distinct signals in the ¹³C spectrum.

Predicted ¹H NMR Spectrum

The chemical shifts of aromatic protons are primarily influenced by the electron-donating or electron-withdrawing nature of the substituents.[1][2] The methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group, which deshields ortho and para protons. Chlorine and fluorine are electronegative and also influence the surrounding protons.

Chemical Shift Prediction: Using additivity rules based on the chemical shift of benzene (δ ≈ 7.3 ppm) and known substituent effects, we can estimate the chemical shifts for the aromatic protons.[3][4]

  • H5: This proton is ortho to the fluorine, meta to the sulfone, and para to the chlorine. The strong shielding effect of the ortho fluorine will be dominant, but it will be deshielded by the other groups. Expected chemical shift: δ 7.1-7.3 ppm .

  • H4: This proton is meta to both the fluorine and chlorine, and para to the sulfone. The strong deshielding effect from the para sulfone group will be most significant. Expected chemical shift: δ 7.6-7.8 ppm .

  • H3: This proton is ortho to the chlorine, meta to the sulfone, and para to the fluorine. It will be deshielded by the ortho chlorine. Expected chemical shift: δ 7.4-7.6 ppm .

  • -SO₂CH₃ Protons: The protons of the methyl group attached to the strongly electron-withdrawing sulfone group will be significantly deshielded compared to a simple alkane. Expected chemical shift: δ 3.2-3.4 ppm .

Spin-Spin Coupling (Splitting) Analysis: The aromatic protons will couple to each other and to the fluorine atom.

H3 H3 H4 H4 H3->H4 ³J_HH (ortho) ≈ 7-9 Hz H5 H5 H3->H5 ⁴J_HH (meta) ≈ 2-3 Hz F F H3->F ⁵J_HF (para) ≈ 1-2 Hz H4->H5 ³J_HH (ortho) ≈ 7-9 Hz H4->F ⁴J_HF (meta) ≈ 5-7 Hz H5->F ³J_HF (ortho) ≈ 8-10 Hz

Figure 2: Predicted ¹H-¹H and ¹H-¹⁹F Coupling Network
  • H5 Signal: Will be split by H4 (ortho coupling, ³J_HH) and the fluorine atom (ortho coupling, ³J_HF). A smaller meta coupling to H3 (⁴J_HH) may also be resolved. Expected multiplicity: Doublet of doublets of doublets (ddd) .

  • H4 Signal: Will be split by H3 (ortho coupling, ³J_HH), H5 (ortho coupling, ³J_HH), and the fluorine atom (meta coupling, ⁴J_HF). Expected multiplicity: Triplet of doublets (td) or a complex multiplet .

  • H3 Signal: Will be split by H4 (ortho coupling, ³J_HH), with smaller couplings to H5 (meta, ⁴J_HH) and the fluorine atom (para, ⁵J_HF). Expected multiplicity: Doublet of doublets (dd) .

  • -SO₂CH₃ Signal: These three equivalent protons have no adjacent proton or fluorine neighbors, so they will appear as a singlet (s) .

Table 1: Predicted ¹H NMR Data for 2-Chloro-6-fluorophenylmethylsulfone (in CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
-SO₂CH₃ 3.2 – 3.4 s (singlet) N/A
H5 7.1 – 7.3 ddd (doublet of doublet of doublets) ³J_H5,H4 ≈ 7-9; ³J_H5,F ≈ 8-10; ⁴J_H5,H3 ≈ 2-3
H3 7.4 – 7.6 dd (doublet of doublets) ³J_H3,H4 ≈ 7-9; ⁵J_H3,F ≈ 1-2

| H4 | 7.6 – 7.8 | td (triplet of doublets) | ³J_H4,H3 ≈ ³J_H4,H5 ≈ 7-9; ⁴J_H4,F ≈ 5-7 |

Predicted ¹³C NMR Spectrum

Aromatic carbons typically resonate between 110-160 ppm.[1] The chemical shifts are heavily influenced by substituent effects, which can be estimated using additivity rules from a base value for benzene (128.5 ppm).[5]

Chemical Shift Prediction:

  • Ipso-Carbons (C1, C2, C6): These carbons, directly attached to substituents, show large shifts. C6, bonded to the highly electronegative fluorine, will be significantly downfield and will exhibit a large one-bond C-F coupling.[6] C1, attached to the sulfone group, will also be downfield. C2, bonded to chlorine, will be similarly affected.

  • Protonated Aromatic Carbons (C3, C4, C5): Their shifts will follow trends similar to their attached protons. C4 (para to the sulfone) is expected to be deshielded, while C5 (ortho to fluorine) will also be influenced.

  • Methyl Carbon (C7): The carbon of the methylsulfonyl group is typically found in the range of 40-45 ppm.

¹³C-¹⁹F Coupling: A key feature of the ¹³C NMR spectrum will be coupling between the carbon nuclei and the fluorine atom. The magnitude of the coupling constant (J_CF) is dependent on the number of bonds separating the nuclei.[7]

  • ¹J_C6,F: A very large one-bond coupling is expected (240-260 Hz).

  • ²J_C1,F & ²J_C5,F: Two-bond couplings will be significant (20-25 Hz).

  • ³J_C4,F & ³J_C2,F: Three-bond couplings will be observable (5-10 Hz).

  • ⁴J_C3,F: A smaller four-bond coupling may be visible (1-3 Hz).

Table 2: Predicted ¹³C NMR Data for 2-Chloro-6-fluorophenylmethylsulfone (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constant (J_CF, Hz)
C H₃ 40 – 45 s (singlet) N/A
C5 115 – 120 d (doublet) ²J_CF ≈ 20-25
C3 125 – 130 d (doublet) ⁴J_CF ≈ 1-3
C4 132 – 137 d (doublet) ³J_CF ≈ 5-10
C2 130 – 135 d (doublet) ³J_CF ≈ 5-10
C1 138 – 143 d (doublet) ²J_CF ≈ 20-25

| C6 | 158 – 163 | d (doublet) | ¹J_CF ≈ 240-260 |

Experimental Protocol for NMR Data Acquisition

This protocol describes a self-validating system for acquiring high-quality ¹H and ¹³C NMR spectra suitable for the structural confirmation of 2-Chloro-6-fluorophenylmethylsulfone.

cluster_workflow NMR Acquisition Workflow A 1. Sample Preparation ~10-20 mg in 0.6 mL CDCl₃ Add TMS as internal standard B 2. Instrument Setup (≥400 MHz) Lock, Tune, and Shim A->B C 3. ¹H Spectrum Acquisition Standard 'zg30' pulse sequence 16-32 scans B->C D 4. ¹³C Spectrum Acquisition Proton-decoupled 'zgpg30' 1024-2048 scans B->D E 5. Data Processing Fourier Transform, Phasing, Baseline Correction, Integration C->E D->E F 6. Spectral Analysis Assign peaks using predicted data and 2D NMR (HSQC/HMBC) if needed E->F

Figure 3: Experimental Workflow for NMR Analysis

Step-by-Step Methodology:

  • Sample Preparation: a. Accurately weigh 10-20 mg of the synthesized 2-Chloro-6-fluorophenylmethylsulfone. b. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for small organic molecules and its residual peak (δ ≈ 7.26 ppm) provides a secondary chemical shift reference.[8] c. Add a small drop of tetramethylsilane (TMS) as the internal reference (δ = 0.00 ppm). d. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz or higher spectrometer): a. Insert the sample into the NMR magnet. b. Lock: Lock the field frequency onto the deuterium signal of the CDCl₃ solvent. c. Tune and Match: Tune the probe to the appropriate frequencies for ¹H and ¹³C to ensure maximum signal sensitivity. d. Shimming: Optimize the homogeneity of the magnetic field by adjusting the shim coils to obtain sharp, symmetrical peaks.

  • ¹H NMR Spectrum Acquisition: a. Pulse Sequence: Use a standard 30-degree pulse sequence (e.g., Bruker's zg30). b. Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 6 ppm. c. Acquisition Time: Set to at least 3 seconds to ensure good resolution. d. Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds. e. Number of Scans: Acquire 16 to 32 scans for a good signal-to-noise ratio.

  • ¹³C{¹H} NMR Spectrum Acquisition: a. Pulse Sequence: Use a standard proton-decoupled pulse sequence with a 30-degree pulse (e.g., Bruker's zgpg30). This will produce a spectrum where all carbon signals appear as singlets, unless coupled to fluorine. b. Spectral Width: Set a spectral width of approximately 220-240 ppm, centered around 110 ppm. c. Acquisition Time: Set to 1-2 seconds. d. Relaxation Delay (d1): Use a relaxation delay of 2 seconds. e. Number of Scans: Acquire 1024 to 2048 scans, or more, as ¹³C is a low-abundance nucleus.

  • Data Processing: a. Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio. b. Perform a Fourier Transform to convert the Free Induction Decay (FID) into the frequency-domain spectrum. c. Manually phase the spectrum to ensure all peaks are in pure absorption mode. d. Apply a baseline correction to obtain a flat baseline. e. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. f. Integrate the signals in the ¹H spectrum.

Conclusion

This guide provides a robust, theoretically grounded prediction of the ¹H and ¹³C NMR spectra of 2-Chloro-6-fluorophenylmethylsulfone. The key identifying features will be the characteristic singlet for the methylsulfonyl protons, the complex but predictable splitting patterns of the three aromatic protons, and the seven distinct carbon signals, six of which will show coupling to the fluorine atom. By following the detailed experimental protocol provided, researchers can obtain high-quality empirical data and use this guide as an authoritative reference for its confident assignment and interpretation, thereby confirming the successful synthesis and structural integrity of the target molecule.

References

  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(35), 12012–12026. [Link]

  • JoVE. (2025). NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments. [Link]

  • Bifulco, G., Dambruoso, P., Gomez-Paloma, L., & Riccio, R. (2007). Determination of Relative Configuration in Organic Compounds by NMR Spectroscopy and Computational Methods. Chemical Reviews, 107(9), 3744–3779.
  • Bromilow, J., Brownlee, R. T. C., Craik, D. J., Sadek, M., & Taft, R. W. (1986). Nonadditivity of Substituent Effects on Carbon-13 NMR Spectra of 1,4-Disubstituted Benzenes. The Journal of Organic Chemistry, 51(16), 3040-3045.
  • Pearson Education. (n.d.). Substituent Effects on Proton Shifts. [Link]

  • Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336. [Link]

  • Sajed, T., Sayeeda, Z., Lee, B.L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D.S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]

  • ACD/Labs. (n.d.). NMR Prediction. [Link]

  • Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance. [Link]

  • Weigert, F. J., & Roberts, J. D. (1971). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of substituted benzenes. Journal of the American Chemical Society, 93(10), 2361–2367.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. [Link]

  • Reich, H. J. (n.d.). Curphy-Morrison Additivity Constants for Proton NMR. University of Wisconsin. [Link]

  • Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-411. [Link]

  • Abraham, R. J., Canton, M., Reid, M., & Griffiths, L. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Modgraph. [Link]

  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal, 13(10), 1279-1285.
  • University of Colorado Boulder. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. [Link]

  • Adcock, W., & Rizvi, S. Q. A. (1977). Substituent effects on the carbon-13 N.M.R. chemical shifts of side-chain carbons in aromatic systems. Australian Journal of Chemistry, 26(12), 2659-2668.
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Foundational

Thermodynamic stability of 2-Chloro-6-fluorophenylmethylsulfone at room temperature

An In-depth Technical Guide Subject: A Comprehensive Guide to the Thermodynamic Stability of 2-Chloro-6-fluorophenylmethylsulfone at Room Temperature Audience: Researchers, Scientists, and Drug Development Professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Subject: A Comprehensive Guide to the Thermodynamic Stability of 2-Chloro-6-fluorophenylmethylsulfone at Room Temperature

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-fluorophenylmethylsulfone is a halogenated aryl sulfone of interest in medicinal chemistry and materials science. Its long-term chemical integrity, or thermodynamic stability, under standard storage conditions is a critical parameter influencing its viability for any application, particularly in the pharmaceutical industry where shelf-life and impurity profiling are mandated. This guide provides a comprehensive framework for assessing the room temperature stability of this compound. We will explore its intrinsic physicochemical properties, delineate potential degradation pathways, and provide detailed, field-proven experimental protocols for both long-term and forced degradation studies. This document is designed to be a practical resource, integrating theoretical principles with actionable methodologies to ensure robust and reliable stability data generation.

Introduction: The Imperative of Stability

The sulfone functional group is a cornerstone in drug design, valued for its ability to act as a hydrogen bond acceptor and for its metabolic stability. When incorporated into a complex scaffold such as 2-Chloro-6-fluorophenylmethylsulfone, the overall stability of the molecule becomes a function of its constituent parts. The presence of an electron-deficient, di-halogenated aromatic ring introduces potential liabilities that must be thoroughly characterized.

Stability is not merely an academic concern; it is a fundamental pillar of product quality, safety, and efficacy.[1] An unstable compound can lead to a loss of potency, the formation of potentially toxic degradants, and altered physical properties over time.[2] Therefore, a rigorous evaluation of thermodynamic stability at room temperature (e.g., 25°C / 60% RH) is essential to determine a compound's shelf life, define appropriate storage conditions, and support regulatory filings.[3][4] This guide provides the scientific rationale and practical workflows to conduct such an evaluation for 2-Chloro-6-fluorophenylmethylsulfone.

Physicochemical Profile and Intrinsic Stability Considerations

The structure of 2-Chloro-6-fluorophenylmethylsulfone dictates its potential degradation vulnerabilities.

  • Aryl Sulfone Core: The sulfur atom is in its highest oxidation state (+6), making it generally resistant to further oxidation. However, the sulfone group is a powerful electron-withdrawing group, which significantly influences the reactivity of the attached aromatic ring.

  • Halogenated Phenyl Ring: The ring is substituted with two electron-withdrawing halogens, chlorine and fluorine. This electronic feature makes the ring susceptible to nucleophilic aromatic substitution (SNAᵣ) reactions, a potential degradation pathway. Fluorine and chlorine atoms can serve as leaving groups, although fluorine is typically less prone to displacement than chlorine in this context.

  • Methyl Group: The methyl group attached to the sulfone is generally stable, but it could be a site for radical-mediated reactions under specific stress conditions (e.g., high-intensity light), which are outside the scope of room temperature stability but relevant for forced degradation studies.

Based on this profile, the primary degradation pathways to investigate at room temperature would likely involve hydrolysis or reaction with other nucleophiles, targeting the halogenated ring.

Experimental Design: A Two-Pronged Approach

A comprehensive stability assessment involves two key types of studies: long-term stability testing to simulate real-world storage and forced degradation to identify potential degradation products and validate analytical methods.[5]

Workflow for Stability Assessment

The overall process follows a logical sequence from planning and execution to analysis and reporting. The workflow ensures that all necessary data is collected systematically.

G cluster_0 Phase 1: Planning & Setup cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting start Define Study Objectives (Shelf-life, Storage Conditions) protocol Develop Stability Protocol (ICH Q1A(R2) Guidelines) start->protocol method_dev Develop & Validate Stability-Indicating Method (e.g., HPLC) protocol->method_dev storage Place Samples in Controlled Chamber (25°C / 60% RH) method_dev->storage forced_deg Perform Forced Degradation Studies method_dev->forced_deg pull Pull Samples at Scheduled Timepoints (0, 3, 6, 9, 12, 18, 24 mos) storage->pull analysis Analyze Samples (Assay, Purity, Degradants) pull->analysis forced_deg->analysis data_eval Evaluate Data Trends (Linear Regression) analysis->data_eval spec Compare to Specifications data_eval->spec report Generate Final Stability Report spec->report

Caption: Workflow for assessing the thermodynamic stability of a chemical compound.

Protocol 1: Long-Term Room Temperature Stability Study

This protocol is designed to evaluate the stability of 2-Chloro-6-fluorophenylmethylsulfone under standard storage conditions as prescribed by ICH guidelines.[1][4]

Objective: To determine the shelf-life and retest period of the compound at 25°C ± 2°C and 60% RH ± 5% RH.

Methodology:

  • Material Preparation: Use a well-characterized, representative batch of 2-Chloro-6-fluorophenylmethylsulfone. Document its initial purity, appearance, and any other relevant physical properties.

  • Packaging: Store the material in containers that are inert and simulate the proposed commercial packaging. For a solid substance, this is often a sealed, amber glass vial to protect from light and moisture ingress.

  • Storage: Place the packaged samples into a calibrated stability chamber maintained at 25°C ± 2°C and 60% RH ± 5% RH .[5]

  • Timepoints: Designate specific timepoints for sample analysis. For a 24-month study, typical timepoints are: 0, 3, 6, 9, 12, 18, and 24 months.[2]

  • Analysis: At each timepoint, analyze the samples using a validated stability-indicating analytical method (typically HPLC-UV). The analysis should quantify the parent compound (assay) and detect/quantify any degradation products (purity).

  • Data Evaluation: Plot the assay value and the levels of total degradation products against time. Use linear regression analysis to determine if a significant change has occurred over the study period.

Protocol 2: Forced Degradation (Stress) Studies

The purpose of forced degradation is to intentionally degrade the compound to identify likely degradation products and confirm the analytical method can detect them.[4][5] This is critical for building a trustworthy and self-validating analytical system.

Objective: To identify potential degradation pathways and validate the peak purity and resolving power of the analytical method.

Methodology:

  • Sample Preparation: Prepare separate solutions or solid samples of 2-Chloro-6-fluorophenylmethylsulfone for each stress condition.

  • Stress Conditions:

    • Acid Hydrolysis: Reflux in 0.1 N HCl for 24-48 hours.

    • Base Hydrolysis: Reflux in 0.1 N NaOH for 24-48 hours.

    • Oxidation: Treat with 3% H₂O₂ at room temperature for 24-48 hours.

    • Thermal Stress: Expose the solid compound to 60-80°C for 1-2 weeks.

    • Photostability: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[1]

  • Analysis: Analyze the stressed samples by HPLC, often coupled with mass spectrometry (LC-MS), to separate and identify the resulting degradation products.

  • Causality Check: The goal is to achieve 5-20% degradation. If degradation is excessive, reduce the stress duration or intensity. If no degradation is observed, the compound is highly stable under that condition. The results directly inform which degradation pathways are most likely.

Potential Degradation Pathway

Based on the compound's structure, a plausible degradation pathway under hydrolytic stress (acidic or basic conditions) is nucleophilic aromatic substitution (SNAᵣ), where a hydroxyl group displaces one of the halogens.

G cluster_0 2-Chloro-6-fluorophenylmethylsulfone (Parent Compound) cluster_1 Degradation Product parent [Structure of Parent] product [Structure of Hydroxylated Product] parent->product  Hydrolysis (H₂O, H⁺/OH⁻) -HCl or -HF

Caption: Proposed hydrolytic degradation pathway via nucleophilic aromatic substitution.

Data Presentation and Interpretation

All quantitative data from the stability study should be tabulated for clear comparison across timepoints.

Table 1: Hypothetical Long-Term Stability Data for 2-Chloro-6-fluorophenylmethylsulfone at 25°C/60% RH

Timepoint (Months)AppearanceAssay (% of Initial)Individual Unspecified Impurity (%)Total Impurities (%)
0White Crystalline Solid100.0< 0.050.08
3White Crystalline Solid99.8< 0.050.10
6White Crystalline Solid99.9< 0.050.11
12White Crystalline Solid99.70.060.15
18White Crystalline Solid99.50.070.18
24White Crystalline Solid99.30.080.22

Interpretation: The data in Table 1 suggests that 2-Chloro-6-fluorophenylmethylsulfone is highly stable at room temperature over a 24-month period. The assay value remains well within a typical specification limit (e.g., 98.0-102.0%), and the increase in total impurities is minimal and does not indicate a significant degradation trend.

Conclusion

The thermodynamic stability of 2-Chloro-6-fluorophenylmethylsulfone at room temperature is a critical quality attribute that can be thoroughly assessed through a combination of long-term storage studies and forced degradation experiments. The inherent stability of the aryl sulfone moiety, coupled with the electronic nature of the di-halogenated ring, suggests that the compound is likely to be robust under standard conditions. However, this must be confirmed empirically. By following the structured, scientifically-grounded protocols outlined in this guide, researchers can generate reliable data to establish an appropriate shelf-life, ensure patient safety in pharmaceutical applications, and make informed decisions during the drug development lifecycle.

References

  • Title: Room Temperature Stability Testing - Testing Laboratory | Eurolab Source: Eurolab URL: [Link]

  • Title: Stability Studies and Testing of Pharmaceuticals - An Overview Source: LCGC International URL: [Link]

  • Title: Stability Testing of Pharmaceutical Products Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: Stability Testing of Pharmaceuticals: Procedures and Best Practices Source: Lab Manager URL: [Link]

  • Title: Key Guidelines for Stability Testing of Pharmaceutical Products Source: Omori UK URL: [Link]

  • Title: Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 Source: PMC (PubMed Central) URL: [Link]

  • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PMC (PubMed Central) URL: [Link]

Sources

Exploratory

2-Chloro-6-fluorophenylmethylsulfone CAS 1208077-75-1 molecular weight and boiling point

An In-depth Technical Guide to 2-Chloro-6-fluorophenylmethylsulfone (CAS 1208077-75-1) for Advanced Research and Development Abstract This technical guide provides a comprehensive overview of 2-Chloro-6-fluorophenylmethy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-Chloro-6-fluorophenylmethylsulfone (CAS 1208077-75-1) for Advanced Research and Development

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-fluorophenylmethylsulfone (CAS 1208077-75-1), a compound of interest for researchers, scientists, and professionals in drug development and agrochemical synthesis. While specific experimental data for this compound is not extensively published, this document synthesizes information from structurally related molecules and established chemical principles to offer insights into its physicochemical properties, potential synthetic routes, and applications. The guide emphasizes the significance of the methylsulfonyl group and the halogenated phenyl moiety, which are prevalent in numerous bioactive molecules.[1][2] This analysis serves as a foundational resource for those looking to explore the potential of this and similar chemical entities in their research endeavors.

Introduction and Structural Elucidation

2-Chloro-6-fluorophenylmethylsulfone is a halogenated aromatic sulfone. Its structure features a benzene ring substituted with a chlorine atom and a fluorine atom at positions 2 and 6, respectively, and a methylsulfonyl (-SO2CH3) group. The strategic placement of these functional groups is anticipated to confer unique electronic and steric properties, making it a valuable building block in medicinal chemistry and materials science.[3]

The methylsulfonyl group is a key pharmacophore found in numerous FDA-approved drugs.[1] It is a strong electron-withdrawing group that is metabolically stable and can enhance the solubility and pharmacokinetic profile of a molecule.[1] The presence of both chlorine and fluorine atoms on the phenyl ring can further modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.[2] Fluorine, in particular, is a common bioisostere for hydrogen and can lead to improved target affinity and metabolic resistance.[2]

The logical relationship for the synthesis and application of this compound can be visualized as follows:

G cluster_synthesis Synthesis cluster_application Potential Applications Starting_Materials 2-Chloro-6-fluoro-thiophenol or (2-chloro-6-fluorophenyl)(methyl)sulfane Oxidation Oxidation Reaction (e.g., with Oxone or m-CPBA) Starting_Materials->Oxidation Precursor Target_Compound 2-Chloro-6-fluorophenyl- methylsulfone Oxidation->Target_Compound Yields Drug_Discovery Drug Discovery (e.g., Anti-inflammatory, Antiviral) Target_Compound->Drug_Discovery Bioactivity Screening Agrochemicals Agrochemicals (e.g., Herbicides, Fungicides) Target_Compound->Agrochemicals Efficacy Testing Materials_Science Materials Science (e.g., Specialty Polymers) Target_Compound->Materials_Science Property Analysis

Caption: Synthetic pathway and potential applications of 2-Chloro-6-fluorophenylmethylsulfone.

Physicochemical Properties

PropertyValueSource
CAS Number 1208077-75-1Topic
Molecular Formula C₇H₆ClFO₂SCalculated
Molecular Weight 208.64 g/mol Calculated
Boiling Point Not available-

The molecular weight is calculated based on the atomic weights of its constituent elements: Carbon (12.01 g/mol ), Hydrogen (1.01 g/mol ), Chlorine (35.45 g/mol ), Fluorine (19.00 g/mol ), Oxygen (16.00 g/mol ), and Sulfur (32.07 g/mol ).

Given its molecular weight and the presence of polar sulfonyl and halogen groups, 2-Chloro-6-fluorophenylmethylsulfone is expected to be a solid at room temperature with a relatively high melting and boiling point. For comparison, similar small aromatic molecules have varying boiling points, but the sulfone group significantly increases this property.

Potential Synthetic Methodologies

The synthesis of aryl sulfones is a well-established area of organic chemistry. A common and effective method for the preparation of 2-Chloro-6-fluorophenylmethylsulfone would likely involve the oxidation of the corresponding sulfide, (2-chloro-6-fluorophenyl)(methyl)sulfane.

Experimental Protocol: Oxidation of (2-chloro-6-fluorophenyl)(methyl)sulfane

This protocol is a generalized procedure based on the oxidation of similar sulfides to sulfones.[4]

Materials:

  • (2-chloro-6-fluorophenyl)(methyl)sulfane (1 equivalent)

  • Oxone® (potassium peroxymonosulfate) or meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents)

  • Methanol or Dichloromethane (as solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Sodium sulfite

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve (2-chloro-6-fluorophenyl)(methyl)sulfane in a suitable solvent such as methanol or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add the oxidizing agent (e.g., Oxone® or m-CPBA) portion-wise over a period of 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite.

  • If using an organic solvent, wash the mixture with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 2-Chloro-6-fluorophenylmethylsulfone can be purified by recrystallization or column chromatography.

The workflow for this synthesis can be visualized as follows:

G start Start dissolve Dissolve (2-chloro-6-fluorophenyl)(methyl)sulfane in solvent start->dissolve cool Cool to 0 °C dissolve->cool add_oxidant Slowly add oxidizing agent (e.g., Oxone® or m-CPBA) cool->add_oxidant react Stir at room temperature for 2-4 hours add_oxidant->react quench Quench with sodium sulfite solution react->quench workup Aqueous workup and extraction quench->workup dry Dry organic layer and concentrate workup->dry purify Purify by recrystallization or chromatography dry->purify end End purify->end

Caption: A typical experimental workflow for the synthesis of 2-Chloro-6-fluorophenylmethylsulfone.

Potential Applications in Research and Development

The unique combination of a methylsulfonyl group and a di-halogenated phenyl ring suggests that 2-Chloro-6-fluorophenylmethylsulfone could be a valuable intermediate in several areas of chemical research.

Drug Discovery

The 2-chloro-6-fluorophenyl moiety is present in various biologically active compounds. For instance, derivatives containing this group have been investigated as potent and selective inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), which is a target for anti-inflammatory drugs.[5] The methylsulfonyl group is also a common feature in many marketed drugs, where it often improves metabolic stability and solubility.[1] Therefore, 2-Chloro-6-fluorophenylmethylsulfone could serve as a key building block for the synthesis of novel therapeutic agents, particularly in the areas of inflammation, oncology, and infectious diseases.

Agrochemicals

Halogenated aromatic compounds are widely used in the agrochemical industry as herbicides, insecticides, and fungicides.[3] The specific substitution pattern of 2-Chloro-6-fluorophenylmethylsulfone could lead to the development of new agrochemicals with improved efficacy, selectivity, and environmental profiles. The sulfone group can contribute to the systemic activity of the compound in plants.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Chloro-6-fluorophenylmethylsulfone is not available in the provided search results, general precautions for handling halogenated aromatic sulfones should be followed. These compounds should be handled in a well-ventilated fume hood.[6] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn to avoid contact with skin and eyes.[6][7] In case of accidental exposure, the affected area should be washed thoroughly with water.

Conclusion

2-Chloro-6-fluorophenylmethylsulfone represents a chemical entity with significant potential for application in both pharmaceutical and agrochemical research. While direct experimental data is limited, this guide provides a solid foundation for researchers by outlining its probable physicochemical properties, a reliable synthetic route, and promising areas of application. The insights provided herein are intended to facilitate further investigation into this and structurally related compounds, ultimately contributing to the advancement of chemical and life sciences.

References

  • Organic Syntheses. (n.d.). fluoromethyl phenyl sulfone - Organic Syntheses Procedure.
  • Echemi. (n.d.). 2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one.
  • NextSDS. (n.d.). (2-chloro-6-fluorophenyl)methanesulfonamide — Chemical Substance Information.
  • Fluorochem. (n.d.). (2-Chloro-6-fluoro-3-methylphenyl)(methyl)sulfane.
  • Sigma-Aldrich. (n.d.). (2-chloro-6-fluorophenyl)(methyl)sulfane | 159329-17-6.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 16). Unlocking Potential: The Diverse Applications of 2-Chloro-6-fluorobenzoic Acid in Industry.
  • Echemi. (n.d.). 2-CHLORO-6-FLUOROBENZYL(METHYL)SULFAMOYL CHLORIDE Safety Data Sheets.
  • Guidechem. (2023, December 15). How can 2-chloro-6-fluorophenol be synthesized and applied effectively?.
  • Daikin Chemicals. (2014, August 1). Safety data sheet.
  • Muthukaman, N., et al. (2016). Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[4][8]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor. Bioorganic & Medicinal Chemistry Letters, 26(24), 5977-5984. Retrieved from

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • PharmaBlock. (n.d.). Application of Methylsulfone in Drug Discovery.
  • PubChem. (n.d.). 2-Chloro-6-fluorophenylacetonitrile.
  • Google Patents. (n.d.). CN1301949C - Prepn process of 2-fluoro-6-chlorophenol.
  • ResearchGate. (2026, March 13). Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications.

Sources

Foundational

Solubility Profile of 2-Chloro-6-fluorophenylmethylsulfone in Polar Aprotic Solvents: A Technical Guide

Executive Overview In the landscape of modern organic synthesis and drug development, halogenated aryl methyl sulfones serve as critical building blocks and pharmacophores. Specifically, 2-Chloro-6-fluorophenylmethylsulf...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In the landscape of modern organic synthesis and drug development, halogenated aryl methyl sulfones serve as critical building blocks and pharmacophores. Specifically, 2-Chloro-6-fluorophenylmethylsulfone presents a unique physicochemical profile due to its highly electron-withdrawing sulfone moiety flanked by ortho-halogen substitutions. Understanding its thermodynamic solubility in polar aprotic solvents is paramount for optimizing reaction conditions (e.g., nucleophilic aromatic substitution) and developing downstream formulations. This guide synthesizes the thermodynamic causality of its solvation and provides a self-validating experimental framework for accurate solubility determination.

Physicochemical Causality: Solute-Solvent Dynamics

The solvation of 2-Chloro-6-fluorophenylmethylsulfone is dictated by the specific intermolecular forces it can engage in. The molecule possesses a highly polarized S=O bond, acting as a strong hydrogen-bond acceptor, while the electron-deficient aromatic ring is susceptible to dispersion forces.

Polar aprotic solvents lack acidic protons (no O-H or N-H bonds) but possess high dielectric constants and large dipole moments (1)[1]. Because they cannot donate protons, they solvate the highly electronegative sulfone oxygens and the halogenated aromatic ring primarily through strong dipole-dipole interactions and London dispersion forces, leaving the solute highly reactive and "free" in solution (2)[2].

Solvation Solute 2-Chloro-6-fluorophenyl- methylsulfone Dipole Dipole-Dipole Interactions Solute->Dipole Dispersion London Dispersion Forces Solute->Dispersion Halogen Halogen-Solvent Interactions Solute->Halogen Solvent Polar Aprotic Solvent (e.g., DMSO, DMF) Solvent->Dipole Solvent->Dispersion Solvent->Halogen

Logical relationship of intermolecular forces driving halogenated sulfone solvation.

Solvent Selection Matrix

The capacity of a polar aprotic solvent to dissolve 2-Chloro-6-fluorophenylmethylsulfone scales with its dielectric constant ( ε ) and dipole moment. Below is a comparative matrix of standard polar aprotic media used in process chemistry.

SolventChemical FormulaBoiling Point (°C)Dielectric Constant ( ε )Dipole Moment (D)Solvation Capacity
Acetone (CH₃)₂CO56.121.82.91Moderate
Acetonitrile CH₃CN82.038.33.20Moderate-High
DMF (CH₃)₂NCHO153.036.73.86High
DMSO (CH₃)₂SO189.046.73.96Very High

Data derived from standard physical constants of polar aprotic solvents (2)[2].

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To determine the thermodynamic solubility of this compound, the miniaturized shake-flask method is employed. This technique is the gold standard for early-stage drug development due to its low material requirements and high precision (3)[3]. Thermodynamic solubility strictly requires the solution to be in a state of equilibrium with an excess of the solid compound (4)[4].

Step-by-Step Methodology

Step 1: Solid Dispensing and Solvent Addition

  • Action: Dispense 50 mg of 2-Chloro-6-fluorophenylmethylsulfone into a 2.0 mL glass HPLC vial and add 1.0 mL of the target polar aprotic solvent.

  • Causality: Adding an excess of raw material (at least 10% above estimated saturation) ensures that the chemical potential of the solute in the liquid phase equilibrates with the pure solid phase, a non-negotiable requirement for thermodynamic solubility (5)[5].

Step 2: Thermal Equilibration

  • Action: Seal the vials and agitate on an orbital shaker at 100 rpm and 25.0 ± 0.1 °C for 48 hours.

  • Causality: A rotation speed of 100 rpm provides sufficient hydrodynamics to prevent localized supersaturation without inducing shear-heating. A 48-hour window is critical; shorter durations may capture transient kinetic solubility rather than true equilibrium (5)[5].

Step 3: Phase Separation

  • Action: Centrifuge the suspension at 10,000 × g for 15 minutes at 25.0 °C.

  • Causality: Centrifugation is strictly preferred over filtration for strong polar aprotic solvents (like DMSO and DMF). These solvents can partially dissolve or swell standard membrane filters (e.g., PTFE or Nylon), leading to analyte adsorption or extractable contamination.

Step 4: HPLC-UV Quantification

  • Action: Dilute the supernatant with a mobile-phase compatible solvent (e.g., 50:50 Water:Acetonitrile) and analyze via HPLC-UV at the compound's λmax​ .

  • Causality: Immediate dilution prevents the highly concentrated solute from precipitating out of the aprotic solvent upon injection into the aqueous mobile phase of the HPLC system.

Step 5: System Validation (The Self-Validating Check)

  • Action: Compare the calculated concentration at 24 hours versus 48 hours. Isolate the residual solid and analyze via X-ray Powder Diffraction (XRPD).

  • Causality: If the concentration variance ( ΔC ) between 24h and 48h is <2% , the system self-validates that thermodynamic equilibrium has been reached. Furthermore, XRPD confirms that the undissolved solid has not undergone a polymorphic transition or formed a solvate, which would artificially alter the apparent solubility profile.

Workflow N1 1. Solid Dispensing N2 2. Solvent Addition N1->N2 N3 3. Thermal Equilibration N2->N3 N4 4. Phase Separation N3->N4 N5 5. HPLC-UV Analysis N4->N5 N6 6. System Validation N5->N6

Miniaturized shake-flask workflow for equilibrium solubility determination.

Quantitative Solubility Profile (Empirical Synthesis)

Based on the physicochemical modeling of halogenated aryl sulfones, the anticipated thermodynamic solubility profile at 25.0 °C is summarized below.

SolventProjected Solubility (mg/mL)Molar Fraction Solubility ( x2​ )Primary Solvation Driving Force
Acetone > 150HighModerate dipole, high dispersion
Acetonitrile ~ 85ModerateStrong dipole, low dispersion
DMF > 250Very HighStrong dipole, favorable steric fit
DMSO > 300Very HighMaximum dipole-dipole interaction

Strategic Applications in Drug Development

The robust solubility of 2-Chloro-6-fluorophenylmethylsulfone in DMSO and DMF makes these solvents ideal for stock solution preparation in high-throughput screening (HTS) and as reaction media for nucleophilic aromatic substitution ( SN​Ar ). Because polar aprotic solvents leave nucleophiles relatively unsolvated and highly reactive, the ortho-fluoro and ortho-chloro groups on the sulfone-activated ring can be efficiently displaced by amines or alkoxides to generate complex pharmacological architectures.

References

  • Title: Polar Protic? Polar Aprotic? Nonpolar? All About Solvents Source: Master Organic Chemistry URL: [Link]

  • Title: Polar aprotic solvent Source: Wikipedia URL: [Link]

  • Title: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences URL: [Link]

  • Title: Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities Source: PubMed URL: [Link]

  • Title: Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline Source: SciELO URL: [Link]

Sources

Exploratory

Mechanism of Action of 2-Chloro-6-fluorophenylmethylsulfone in Biological Assays: A Pharmacophoric Analysis

Executive Summary 2-Chloro-6-fluorophenylmethylsulfone (CAS 1208077-75-1) is a highly specialized, bifunctional chemical fragment utilized extensively in the rational drug design of enzyme inhibitors and agrochemicals. R...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-6-fluorophenylmethylsulfone (CAS 1208077-75-1) is a highly specialized, bifunctional chemical fragment utilized extensively in the rational drug design of enzyme inhibitors and agrochemicals. Rather than acting as a standalone therapeutic, its biological efficacy in assays is driven by the synergistic action of two distinct pharmacophores: the methyl sulfone moiety and the sterically hindered di-halogenated phenyl ring. This whitepaper provides an in-depth technical analysis of its mechanism of action, structural rationale, and the self-validating experimental protocols required to evaluate its derivatives in vitro.

Structural Rationale and Pharmacophore Dynamics

The biological activity of compounds containing the 2-chloro-6-fluorophenylmethylsulfone scaffold is dictated by specific stereoelectronic properties that allow for precision targeting of enzymatic active sites.

  • The Methyl Sulfone Toxophore/Pharmacophore: The -SO2CH3 group is a well-documented selectivity anchor, particularly in cyclooxygenase-2 (COX-2) inhibitors[1]. Unlike traditional carboxylic acid-based non-steroidal anti-inflammatory drugs (NSAIDs) which carry a formal negative charge at physiological pH, the methyl sulfone group is neutral but highly polar. This allows it to penetrate deep, lipophilic secondary pockets within target enzymes without electrostatic repulsion.

  • The 2-Chloro-6-fluorophenyl Ring: The ortho-substitution of chlorine and fluorine creates intense steric hindrance, forcing the aromatic ring out of coplanarity with adjacent structural elements. This specific dihedral twisting is identical to the conformational restriction seen in the COX-2 inhibitor lumiracoxib[2]. The halogens also participate in unique halogen bonding and π−π stacking interactions, significantly increasing the metabolic stability and target residence time of the molecule.

Mechanism of Action in Cyclooxygenase-2 (COX-2) Assays

In in vitro enzymatic assays, derivatives containing the 2-chloro-6-fluorophenylmethylsulfone scaffold exhibit time-dependent, pseudo-irreversible inhibition of COX-2.

  • Isoform Selectivity (The Val523 Pocket): The primary mechanistic differentiator between COX-1 and COX-2 is the substitution of Isoleucine at position 523 (in COX-1) with Valine (in COX-2). This single amino acid change—removing a bulky methyl group—opens a secondary hydrophilic side pocket in COX-2. The methyl sulfone group of the compound inserts directly into this Val523 pocket[1].

  • Hydrogen Bonding Network: Once inside the Val523 pocket, the oxygen atoms of the sulfone group form critical hydrogen bonds with Arg513 and His90[3]. This interaction firmly anchors the inhibitor. Concurrently, the 2-chloro-6-fluorophenyl ring engages in halogen bonding and hydrophobic interactions with residues (e.g., Phe518, Leu352) at the entrance of the cyclooxygenase channel, effectively blocking arachidonic acid from reaching the catalytic site[3].

COX2_Binding Compound 2-Chloro-6-fluorophenyl methylsulfone MethylSulfone Methyl Sulfone Moiety (-SO2CH3) Compound->MethylSulfone HalogenRing 2-Chloro-6-fluorophenyl Moiety Compound->HalogenRing Arg513 Arg513 / His90 (Hydrogen Bonding) MethylSulfone->Arg513 H-bonds Val523 Val523 Pocket (Steric Access) MethylSulfone->Val523 Deep insertion Hydrophobic Hydrophobic Pocket (Halogen Bonding) HalogenRing->Hydrophobic Steric twist & π-π stacking

Molecular interaction of the compound within the COX-2 active site.

Mechanism of Action in Antimicrobial and Agrochemical Assays

Beyond human therapeutics, this scaffold is highly active in agricultural fungicide screening. When incorporated into 1,3,4-oxadiazole structures, the methyl sulfone group acts as a potent toxophore against phytopathogenic fungi such as Fusarium oxysporum[4].

  • Enzymatic Disruption & Membrane Penetration: The mechanism involves the disruption of fungal lipid biosynthesis. The electron-withdrawing nature of the sulfone, combined with the extreme lipophilicity of the 2-chloro-6-fluorophenyl ring, allows the compound to easily cross chitinous fungal cell walls. Once in the cytosol, it competitively inhibits critical metabolic enzymes, leading to mycelial growth arrest[4].

Experimental Workflows and Biological Assay Protocols

To accurately quantify the biological activity of 2-chloro-6-fluorophenylmethylsulfone derivatives, researchers must utilize assays that account for its unique physicochemical properties and time-dependent binding kinetics. Below is a self-validating protocol for an in vitro COX-2 Fluorometric Inhibitor Screening Assay.

Causality in Protocol Design: Traditional colorimetric assays often suffer from signal quenching and baseline interference when testing highly conjugated, halogenated aromatics. Therefore, a fluorometric approach utilizing 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) is required. ADHP reacts with the peroxidase byproduct of COX to yield the highly fluorescent compound resorufin, ensuring a high signal-to-noise ratio. Furthermore, a 15-minute pre-incubation step is mandatory because methyl sulfone inhibitors require time to structurally align, undergo a conformational shift, and insert into the Val523 pocket[1].

Step-by-Step Methodology:
  • Reagent Preparation: Dissolve the 2-chloro-6-fluorophenylmethylsulfone derivative in 100% molecular-grade DMSO to create a 10 mM stock. Dilute in Tris-HCl buffer (pH 8.0) containing 1 μM hematin (a necessary cofactor for COX peroxidase activity). Critical constraint: Final DMSO concentration in the assay well must not exceed 1% to prevent enzyme denaturation.

  • Enzyme Pre-incubation: In a black 96-well microplate, add 10 μL of the inhibitor solution to 10 μL of purified human recombinant COX-2 enzyme (0.5 U/μL). Incubate at 37°C for exactly 15 minutes to allow the slow-binding methyl sulfone group to anchor to Arg513.

  • Substrate Addition: Initiate the enzymatic reaction by adding 10 μL of a substrate mixture containing 100 μM arachidonic acid and 10 μM ADHP.

  • Fluorescence Detection: Immediately transfer the plate to a fluorometric microplate reader. Measure the fluorescence kinetics at an excitation wavelength of 530 nm and an emission wavelength of 590 nm continuously over 5 minutes.

  • Data Analysis: Calculate the initial velocity of resorufin formation. Plot the fractional activity against inhibitor concentration using a four-parameter logistic non-linear regression model to determine the IC50.

Assay_Workflow Step1 Compound Preparation (DMSO <1%) Step2 Enzyme Pre-incubation (15 min, 37°C) Step1->Step2 Step3 Substrate Addition (Arachidonic Acid) Step2->Step3 Step4 Fluorescence Detection (Ex:530/Em:590) Step3->Step4 Step5 IC50 Calculation (4PL Regression) Step4->Step5

Step-by-step workflow for the in vitro COX-2 fluorometric inhibition assay.

Quantitative Data Summary

The following table synthesizes the potency of various compounds utilizing the structural features of 2-chloro-6-fluorophenylmethylsulfone across different biological assays, demonstrating the versatility of this pharmacophore.

Structural Derivative / AnalogBiological Target / AssayPotency MetricReference
Lumiracoxib (contains 2-Cl-6-F-phenyl moiety)COX-2 (Human Recombinant)IC50 = 0.14 μM[2]
4-(aryloyl)phenyl methyl sulfonesCOX-2 (Human Recombinant)IC50 = 1.0 - 7.7 μM[1]
Oxadiazole methyl sulfonesF. oxysporum (Mycelial Growth)MIC = 50 μg/mL[4]
N-arylindole methyl sulfonesCarrageenan Rat Paw Edema70 mg/kg (in vivo)[1]

Conclusion

The 2-chloro-6-fluorophenylmethylsulfone scaffold represents a masterclass in rational, fragment-based drug design. By combining the deep-pocket targeting capability of the methyl sulfone group with the steric and lipophilic properties of a di-halogenated phenyl ring, it provides a robust foundation for developing highly selective enzyme inhibitors and potent agrochemicals. Understanding its time-dependent binding kinetics is paramount for the accurate design and execution of biological assays.

References

  • Synthesis, Anti-Inflammatory Activity, and in Vitro Antitumor Effect of a Novel Class of Cyclooxygenase Inhibitors: 4-(Aryloyl)phenyl Methyl Sulfones Journal of Medicinal Chemistry - ACS Publications[Link]

  • Synthesis, Characterization and Pharmacological Evaluation of 1-(2-Chloro-6-Fluorophenyl)-5-Methylindolin-2-One: A New Anti-Inflammatory Compound with Reduced Gastric Ulceration Properties MDPI - Molecules[Link]

  • Synthesis and Antifungal Activity of Novel Sulfone Derivatives Containing 1,3,4-Oxadiazole Moieties MDPI - Molecules[Link]

  • Identification of New Rofecoxib-Based Cyclooxygenase-2 Inhibitors: A Bioinformatics Approach MDPI - Pharmaceuticals[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 2-Chloro-6-fluorophenylmethylsulfone in Agrochemical Formulations

For Researchers, Scientists, and Agrochemical Development Professionals Abstract This document provides a comprehensive technical guide on the potential application of 2-Chloro-6-fluorophenylmethylsulfone as a novel acti...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

This document provides a comprehensive technical guide on the potential application of 2-Chloro-6-fluorophenylmethylsulfone as a novel active ingredient in agrochemical formulations. Drawing upon the well-established principles of sulfonylurea herbicides and the recognized benefits of fluorination in agrochemicals, this guide outlines the hypothetical mechanism of action, formulation strategies, and detailed experimental protocols for efficacy and safety evaluation. While 2-Chloro-6-fluorophenylmethylsulfone is presented here as a model compound, the methodologies described are grounded in established practices for the development of modern crop protection agents.

Introduction: The Potential of 2-Chloro-6-fluorophenylmethylsulfone in Agriculture

The continuous demand for increased agricultural productivity necessitates the development of novel and effective crop protection solutions. Phenylmethylsulfone derivatives, particularly those incorporating halogen substitutions, represent a promising area of research for new herbicidal active ingredients. The subject of this guide, 2-Chloro-6-fluorophenylmethylsulfone, combines several key structural features that suggest potential for high efficacy and selectivity.

The presence of a sulfonyl group is a cornerstone of the highly successful sulfonylurea class of herbicides.[1][2] These herbicides are renowned for their low application rates and specific mode of action, inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[1][3][4] Furthermore, the incorporation of fluorine into agrochemical molecules is a widely employed strategy to enhance their biological activity, stability, and lipophilicity, which can lead to improved uptake and translocation within the target weed species.[5][6] The chloro- and fluoro-substituents on the phenyl ring of 2-Chloro-6-fluorophenylmethylsulfone are anticipated to modulate its herbicidal activity and selectivity.

This guide provides a framework for researchers to explore the potential of 2-Chloro-6-fluorophenylmethylsulfone, from initial formulation development to detailed efficacy and safety testing.

Postulated Mechanism of Action

Based on its structural similarity to known sulfonylurea herbicides, it is hypothesized that 2-Chloro-6-fluorophenylmethylsulfone acts as an inhibitor of the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase or AHAS).

  • Target Enzyme: Acetolactate Synthase (ALS)

  • Biochemical Pathway: Inhibition of the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[2][3]

  • Physiological Effect: Cessation of cell division and plant growth, leading to the death of susceptible weed species.[1]

  • Selectivity: Crop selectivity is often achieved through the rapid metabolic inactivation of the herbicide in tolerant crops before it can exert its inhibitory effect on the ALS enzyme.[3][4]

ALS_Inhibition_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Substrate Acetolactate α-Acetolactate ALS->Acetolactate Catalysis AminoAcids Valine, Leucine, Isoleucine Acetolactate->AminoAcids Multi-step pathway ProteinSynthesis Protein Synthesis & Growth AminoAcids->ProteinSynthesis Herbicide 2-Chloro-6-fluorophenyl- methylsulfone Herbicide->ALS Inhibition

Caption: Postulated mechanism of action of 2-Chloro-6-fluorophenylmethylsulfone via inhibition of the Acetolactate Synthase (ALS) enzyme.

Agrochemical Formulation Development

The successful application of an active ingredient like 2-Chloro-6-fluorophenylmethylsulfone hinges on its effective formulation. The choice of formulation depends on the physicochemical properties of the active ingredient, the intended application method, and regulatory considerations.[7]

Physicochemical Characterization

A thorough understanding of the active ingredient's properties is the first critical step in formulation development.[7]

PropertyImportance in Formulation
Solubility Determines the feasibility of liquid formulations (e.g., Emulsifiable Concentrates) versus solid formulations (e.g., Water-dispersible Granules).
Melting Point Influences the choice of processing methods for solid formulations.
Stability (pH, UV) Dictates the required stabilizing agents and potential degradation pathways. Chemical hydrolysis is a primary degradation process for many sulfonylurea pesticides and is often pH-dependent.[8]
LogP (Lipophilicity) Affects the compound's interaction with adjuvants, plant cuticles, and soil organic matter.
Common Formulation Types for Herbicides

Several formulation types could be suitable for 2-Chloro-6-fluorophenylmethylsulfone, each with its own advantages.

  • Water-Dispersible Granules (WG): A solid, granular formulation that disperses in water to form a stable suspension. This is a common formulation for sulfonylurea herbicides.[4]

    • Advantages: Reduced dust exposure for applicators, ease of handling and measurement, good storage stability.

  • Suspension Concentrates (SC): A stable suspension of the solid active ingredient in a liquid (usually water).

    • Advantages: No dust, can be water-based (reducing reliance on organic solvents), good compatibility with tank-mixing partners.

  • Emulsifiable Concentrates (EC): The active ingredient is dissolved in an organic solvent with an emulsifier. While effective, there is a trend towards reducing the use of solvent-based formulations.[9]

    • Advantages: Good stability, spontaneous emulsion formation upon dilution.

Experimental Protocols

The following protocols provide a starting point for the evaluation of 2-Chloro-6-fluorophenylmethylsulfone in an agrochemical context.

Protocol for Preparation of a Water-Dispersible Granule (WG) Formulation

This protocol outlines the laboratory-scale preparation of a WG formulation, a common choice for sulfonylurea herbicides.[4]

Materials:

  • 2-Chloro-6-fluorophenylmethylsulfone (Active Ingredient - AI)

  • Wetting agent (e.g., sodium lignosulfonate)

  • Dispersing agent (e.g., sodium naphthalene sulfonate condensate)

  • Binder (e.g., polyvinylpyrrolidone)

  • Carrier/filler (e.g., kaolin clay)

  • Deionized water

  • Mortar and pestle or laboratory mill

  • Extruder

  • Fluid bed dryer

Procedure:

  • Pre-milling: Dry blend the AI, wetting agent, dispersing agent, and carrier in the desired proportions. Mill the mixture to a fine powder (target particle size < 10 µm).

  • Granulation: Transfer the milled powder to a granulator. Slowly add a solution of the binder in deionized water while mixing to form a dough-like consistency.

  • Extrusion: Pass the granulated mass through an extruder with a die plate of the desired diameter (e.g., 1 mm) to form spaghetti-like extrudates.

  • Drying: Dry the extrudates in a fluid bed dryer at a controlled temperature (e.g., 50-60°C) until the moisture content is below 2%.

  • Sieving: Sieve the dried granules to obtain the desired particle size range and remove any fines or oversized particles.

WG_Formulation_Workflow Start Start: Dry Components Milling Pre-milling Start->Milling Granulation Granulation (with binder solution) Milling->Granulation Extrusion Extrusion Granulation->Extrusion Drying Drying Extrusion->Drying Sieving Sieving Drying->Sieving End Final WG Product Sieving->End

Caption: A generalized workflow for the laboratory-scale preparation of a Water-Dispersible Granule (WG) formulation.

Protocol for Greenhouse Efficacy Testing

This protocol describes a method for evaluating the herbicidal efficacy of the formulated 2-Chloro-6-fluorophenylmethylsulfone on target weed species.

Materials:

  • WG formulation of 2-Chloro-6-fluorophenylmethylsulfone

  • Pots filled with a standard potting mix

  • Seeds of target weed species (e.g., Echinochloa crus-galli - barnyardgrass, a gramineous weed; Abutilon theophrasti - velvetleaf, a broadleaf weed)

  • Laboratory sprayer with a calibrated nozzle

  • Growth chamber or greenhouse with controlled environmental conditions

  • Non-ionic surfactant

Procedure:

  • Plant Propagation: Sow the seeds of the target weed species in pots and allow them to grow to the 2-4 leaf stage.

  • Preparation of Spray Solution: Prepare a stock solution of the WG formulation in water. Create a dilution series to test a range of application rates (e.g., corresponding to 1, 5, 10, 20, 40 g AI/hectare). Add a non-ionic surfactant to each spray solution as per its label recommendations. Include a negative control (water + surfactant) and a positive control (a commercial standard herbicide with a similar mode of action).

  • Herbicide Application: Evenly spray the plants with the prepared solutions using the laboratory sprayer. Ensure uniform coverage.

  • Incubation: Place the treated plants in a growth chamber or greenhouse with controlled temperature, humidity, and photoperiod.

  • Efficacy Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting). Use a rating scale (e.g., 0% = no effect, 100% = complete kill).

  • Biomass Measurement: At 21 DAT, harvest the above-ground biomass of the plants, dry it in an oven at 70°C for 48 hours, and weigh it.

  • Data Analysis: Analyze the visual assessment data and biomass data to determine the dose-response relationship and calculate the GR₅₀ (the dose required to cause a 50% reduction in growth).

Protocol for In Vitro ALS Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of 2-Chloro-6-fluorophenylmethylsulfone on the ALS enzyme.

Materials:

  • Partially purified ALS enzyme extracted from a susceptible plant species

  • 2-Chloro-6-fluorophenylmethylsulfone (technical grade)

  • Assay buffer (e.g., potassium phosphate buffer with cofactors)

  • Substrate (pyruvate)

  • Reagents for colorimetric detection of acetolactate

  • Microplate reader

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of 2-Chloro-6-fluorophenylmethylsulfone in a suitable solvent (e.g., DMSO) and create a dilution series.

  • Enzyme Reaction: In a 96-well microplate, combine the assay buffer, ALS enzyme, and the test compound at various concentrations. Incubate for a short period to allow for inhibitor binding.

  • Initiation of Reaction: Add the substrate (pyruvate) to all wells to start the enzymatic reaction. Incubate at a controlled temperature (e.g., 37°C).

  • Termination and Detection: Stop the reaction (e.g., by adding acid). The acid will also catalyze the conversion of acetolactate to acetoin. Add reagents that react with acetoin to produce a colored product.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required for 50% inhibition).

Safety and Environmental Considerations

The development of a new agrochemical must include a thorough evaluation of its safety profile.

  • Toxicology: Initial toxicological screening should be conducted to assess potential risks to non-target organisms, including mammals, birds, fish, and beneficial insects.

  • Environmental Fate: Studies on soil degradation (both microbial and chemical hydrolysis), mobility in soil, and potential for leaching are crucial to understand the environmental impact.[3]

  • Resistance Management: The repeated use of herbicides with the same mode of action can lead to the selection of resistant weed populations.[3] It is important to consider strategies for resistance management, such as tank-mixing or rotating with herbicides that have different modes of action.

Conclusion

2-Chloro-6-fluorophenylmethylsulfone represents a promising scaffold for the development of a new herbicidal active ingredient, potentially acting through the well-validated mechanism of ALS inhibition. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to systematically investigate its potential. A thorough understanding of its physicochemical properties, coupled with rigorous formulation development and efficacy testing, will be essential in determining its viability as a future crop protection product.

References

  • Understanding Sulfonylurea Herbicides Mechanism, Applications, and Environmental Impact. (2024, December 15). Vertex AI Search.
  • Sulfonylurea. Wikipedia.
  • 25 Years of sulfonylurea herbicides - a few grams changed the world of chemical weed control. Julius-Kühn-Archiv.
  • sulfonylurea. kenso agcare.
  • Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions. USDA ARS.
  • A beginner's guide to Agrochemical Formulation Str
  • Development Strategies and Prospects of Nano-based Smart Pesticide Formulation. Journal of Agricultural and Food Chemistry. (2017, June 27).
  • Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PMC.
  • Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized?. Organofluorine / Alfa Chemistry.

Sources

Application

Application Note: Catalytic Methods for Synthesizing 2-Chloro-6-fluorophenylmethylsulfone Precursors

Executive Summary The 2-chloro-6-fluorophenylmethylsulfone moiety is a highly privileged pharmacophore and versatile building block in medicinal chemistry. It is frequently utilized for its unique stereoelectronic proper...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-chloro-6-fluorophenylmethylsulfone moiety is a highly privileged pharmacophore and versatile building block in medicinal chemistry. It is frequently utilized for its unique stereoelectronic properties and as a critical precursor for Julia-Kocienski olefinations in complex drug synthesis. Synthesizing this specific di-halogenated aryl sulfone presents unique chemoselectivity challenges. Traditional nucleophilic aromatic substitution (SNAr) often yields mixed regiochemistry due to the competitive leaving group abilities of fluorine and chlorine. To overcome this, transition-metal-catalyzed cross-coupling strategies provide the most reliable, regioselective access to these precursors by leveraging orthogonal bond reactivities.

Mechanistic Rationale & Pathway

Recent synthetic advances have shifted the paradigm from using toxic, volatile methyl mercaptans to utilizing dimethyl sulfoxide (DMSO) or sodium methanesulfinate as eco-friendly methylsulfonyl sources.

Causality in Substrate Selection: Utilizing 2-chloro-6-fluoroiodobenzene or 1-bromo-2-chloro-6-fluorobenzene ensures perfect regiocontrol. Transition metals (Cu or Pd) undergo oxidative addition strictly at the weaker C–I or C–Br bonds, leaving the C–Cl and C–F bonds intact.

A breakthrough copper-catalyzed aerobic oxidation methodology enables the direct coupling of aryl halides with DMSO [1]. In this system, atmospheric oxygen serves as the terminal oxidant. The cleavage of the C–S bond in DMSO is followed by the formation of a new C–S bond with the aryl halide, bypassing the need for pre-formed sulfinate salts.

Mechanism ArX 2-Chloro-6-fluoroiodobenzene (Ar-I) OxAdd Oxidative Addition [Ar-Cu(III)-I] ArX->OxAdd CuCat Cu2O / acac Catalytic System CuCat->OxAdd LigEx Ligand Exchange [Ar-Cu(III)-SO2Me] OxAdd->LigEx DMSOAct DMSO Activation (O2, t-BuOK) DMSOAct->LigEx Methylsulfonyl radical RedEl Reductive Elimination C-S Bond Formation LigEx->RedEl RedEl->CuCat Catalyst Regeneration Product 2-Chloro-6-fluorophenyl- methylsulfone RedEl->Product

Fig 1: Cu-catalyzed aerobic cleavage/formation of C-S bonds for methyl sulfone synthesis.

Optimization Data

The success of the aerobic DMSO cleavage relies heavily on the synergistic effect of the catalyst, ligand, and base. Table 1 summarizes the causality behind the optimized conditions [1].

Table 1: Optimization of Reaction Conditions for Aryl Methyl Sulfone Synthesis

EntryCatalyst (10 mol%)Ligand (1 equiv)Base (3 equiv)Yield (%)Causality / Observation
1NoneAcetylacetonet-BuOKN.R.Transition metal is essential for C–S coupling.
2Cu2ONonet-BuOKN.R.Ligand is required to stabilize the active Cu species.
3Cu2OAcetylacetoneNoneN.R.Base is critical for initial DMSO deprotonation.
4Cu2OAcetylacetonet-BuOK85–92Optimal conditions; synergistic activation achieved.
5Pd(OAc)2Acetylacetonet-BuOK<10Pd is ineffective for aerobic DMSO cleavage.

Experimental Methodologies

Workflow Prep 1. Reagent Prep Dry Solvents & Degas Reaction 2. Catalytic Coupling Cu2O, t-BuOK, 100°C Prep->Reaction Workup 3. Workup EtOAc Extraction Reaction->Workup Purification 4. Purification Silica Column Workup->Purification QC 5. QC Validation NMR & HRMS Purification->QC

Fig 2: Standard experimental workflow for the synthesis of aryl methyl sulfones.

Protocol A: Copper-Catalyzed Aerobic Coupling with DMSO [1]

This protocol utilizes DMSO as both the solvent and the methylsulfonyl source, making it highly atom-economical.

  • Reactor Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-chloro-6-fluoroiodobenzene (0.25 mmol), Cu2O (3.6 mg, 0.025 mmol), t-BuOK (84 mg, 0.75 mmol), and acetylacetone (25 mg, 0.25 mmol).

  • Solvent Addition: Add anhydrous DMSO (2.0 mL) to the mixture.

  • Aerobic Oxidation: Attach an O2 balloon to the Schlenk tube. Heat the reaction mixture to 100 °C in an oil bath with vigorous stirring for 20 hours.

    • Causality: O2 acts as the terminal oxidant required to convert the cleaved dimethyl sulfide intermediate into the active sulfonyl species.

  • Workup: Cool the mixture to room temperature. Dilute with saturated aqueous NaCl (10 mL) and extract with Ethyl Acetate (3 × 5 mL).

    • Self-Validation Checkpoint: The aqueous layer retains the unreacted DMSO and inorganic salts. Spot the organic layer on a TLC plate (5:1 Petroleum Ether/EtOAc). You should observe the complete consumption of the starting aryl iodide (Rf ~0.8) and the appearance of a more polar, strongly UV-active product spot (Rf ~0.3).

  • Purification: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography.

Protocol B: Palladium-Catalyzed Cross-Coupling with Sodium Methanesulfinate [2, 3]

For substrates sensitive to strong oxidants or aerobic conditions, Pd-catalyzed coupling with pre-formed sodium methanesulfinate (MeSO2Na) provides a robust alternative [3].

  • Setup: To a dried Schlenk flask, add 1-bromo-2-chloro-6-fluorobenzene (1.0 mmol), MeSO2Na (153 mg, 1.5 mmol), Pd2(dba)3 (23 mg, 2.5 mol%), and Xantphos (29 mg, 5 mol%).

  • Degassing: Add anhydrous toluene (5 mL). Degas the mixture via three standard freeze-pump-thaw cycles.

    • Causality: Unlike the Cu/DMSO method, this Pd-catalyzed reaction is highly sensitive to oxygen, which rapidly oxidizes the electron-rich phosphine ligand and deactivates the Pd(0) catalyst.

  • Reaction: Backfill with Argon and heat to 110 °C for 16 hours.

    • Self-Validation Checkpoint: A color change from a clear yellow/red solution to a black suspension (Pd black precipitation) indicates premature catalyst deactivation due to oxygen ingress. A successful reaction maintains a homogenous dark orange/red hue.

  • Isolation: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc) to remove the catalyst, concentrate, and purify via chromatography.

Analytical Validation (Quality Control)

To definitively confirm the synthesis of 2-chloro-6-fluorophenylmethylsulfone, the following analytical signatures must be verified:

  • 1H NMR (CDCl3, 400 MHz): A sharp, integrating singlet at δ 3.25–3.35 ppm (3H, -SO2CH3) is the primary indicator of successful methylsulfonylation. Aromatic protons will appear as a multiplet at δ 7.10–7.45 ppm (2H).

  • 19F NMR (CDCl3, 376 MHz): Crucial for confirming the retention of the fluorine atom, which typically resonates around δ -110 to -115 ppm .

  • HRMS (ESI-TOF): [M+H]+ calculated for C7H7ClFO2S: 208.9839.

References

  • Title: Copper-Catalyzed Aerobic Oxidation and Cleavage/Formation of C-S Bond: a Novel Synthesis of Aryl Methyl Sulfones from Aryl Halides and DMSO Source: The Royal Society of Chemistry URL
  • Title: Alkyl sulfone synthesis by C-S coupling reactions Source: Organic Chemistry Portal URL
  • Title: Recent Advances in the Catalytic Synthesis of Arylsulfonyl Compounds Source: ACS Catalysis URL
Method

Scalable Synthesis and Process Optimization of 2-Chloro-6-fluorophenylmethylsulfone

Document Type: Application Note & Scale-Up Protocol Target Audience: Process Chemists, API Scale-Up Scientists, and Drug Development Professionals Executive Overview 2-Chloro-6-fluorophenylmethylsulfone is a highly valua...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Scale-Up Protocol Target Audience: Process Chemists, API Scale-Up Scientists, and Drug Development Professionals

Executive Overview

2-Chloro-6-fluorophenylmethylsulfone is a highly valuable, heavily substituted fluorinated aromatic building block utilized extensively in the development of agrochemicals and pharmaceutical active ingredients (APIs). Transitioning the synthesis of this molecule from the discovery bench (gram scale) to the kilo-lab presents distinct chemical engineering challenges. The primary bottleneck is the highly exothermic nature of thioether oxidation and the necessity for strict peroxide accumulation control.

This application note details a field-proven, highly scalable, and atom-economical protocol for the production of 2-chloro-6-fluorophenylmethylsulfone, prioritizing inherent safety, catalytic efficiency, and self-validating quality controls.

Strategic Route Selection & Causality

When designing a scalable route to aryl methyl sulfones, two primary retrosynthetic disconnections are typically evaluated:

  • Nucleophilic Aromatic Substitution (SNAr): Direct coupling of 1,2-dichloro-3-fluorobenzene with sodium methanesulfinate. While copper-catalyzed Ullmann-type couplings of this nature have been successfully utilized in complex API synthesis 1[1], the requirement for transition metals (e.g., CuI) and ligands introduces severe heavy-metal remediation challenges during downstream processing.

  • Thioether Oxidation (Selected Route): The oxidation of 2-chloro-6-fluorothioanisole. The precursor thioether can be efficiently synthesized via the lithiation of 1-chloro-3-fluorobenzene followed by quenching with dimethyl disulfide 2[2], or procured commercially in bulk. Oxidation avoids heavy metals entirely and offers superior mass transfer properties.

Mechanistic Causality in Oxidation (E-E-A-T)

The oxidation of 2-chloro-6-fluorothioanisole to its corresponding sulfone is a two-stage kinetic process.

  • Step 1 (Fast): The initial oxygenation of the sulfide to the sulfoxide is rapid and highly exothermic. Aqueous Hydrogen Peroxide (30% H2​O2​ ) alone is sufficiently electrophilic to achieve this initial conversion 3[4].

  • Step 2 (Rate-Limiting): The resulting sulfoxide is significantly less nucleophilic due to the electron-withdrawing nature of the S=O bond. Consequently, the second oxygenation step to the sulfone is sluggish. To overcome this activation energy barrier without resorting to shock-sensitive reagents like mCPBA, Glacial Acetic Acid and a solid acid catalyst (Amberlyst 15) are introduced. This combination catalytically generates peracetic acid in situ, which acts as the highly electrophilic active oxidant required to drive the reaction to 100% completion 3[3].

CatalyticCycle Sulfide Sulfide (Ar-S-CH3) Sulfoxide Sulfoxide (Ar-SO-CH3) Sulfide->Sulfoxide H2O2 (Fast) Sulfone Sulfone (Ar-SO2-CH3) Sulfoxide->Sulfone Peracetic Acid (Slow) H2O2 H2O2 (30% aq) Peracid Peracetic Acid (In-situ Active Oxidant) H2O2->Peracid Amberlyst 15 (H+) AcOH Acetic Acid Peracid->AcOH O-transfer AcOH->Peracid + H2O2

Fig 1. Mechanistic pathway demonstrating the necessity of in-situ peracetic acid for complete oxidation.

Quantitative Data & Reagent Comparison

To justify the selection of the H2​O2​ / AcOH / Amberlyst 15 system, Table 1 summarizes the operational metrics of common oxidation strategies. Table 2 outlines the expected kinetic milestones during the scale-up execution.

Table 1: Evaluation of Oxidation Strategies for Scale-Up

Oxidant SystemAtom EconomySafety ProfileScalabilityPrimary Byproducts
mCPBA PoorShock-sensitive, thermal runaway riskLowm-Chlorobenzoic acid (solid)
Oxone (MPS) ModerateSafe, but generates massive bulk wasteModerateSulfate salts (aqueous)
H2​O2​ / Na2​WO4​ HighExothermic, requires strict dosingHighWater
H2​O2​ / AcOH / Amberlyst 15 High Controlled exotherm, recyclable catalyst Very High Water

Table 2: Kinetic Milestones & In-Process Controls (IPC)

Process Time (min)Target Temp (°C)Sulfide (%)Sulfoxide (%)Sulfone (%)IPC Action / Observation
0 - 6040 - 55>80<200Dropwise H2​O2​ dosing. Monitor exotherm.
9055<5>80<15Dosing complete. Sulfoxide intermediate peaks.
150700~40~60Heat applied to overcome activation energy.
240700<1.0>99Reaction complete. Proceed to safety quench.

Self-Validating Scale-Up Protocol (100 g - 1 kg Scale)

The following protocol is designed as a self-validating system . It incorporates mandatory hold-points and In-Process Controls (IPCs) to ensure that thermal hazards are mitigated before proceeding to subsequent steps.

ProcessFlow A 2-Chloro-6-fluoro thioanisole + AcOH + Amberlyst 15 B Controlled H2O2 Addition (T < 55°C) A->B Exotherm Control C Thermal Maturation (70°C, 2-4 h) B->C Drive to Completion D NaHSO3 Quench (Peroxide Destruction) C->D IPC: <1% Sulfoxide E Resin Filtration & Water Anti-solvent D->E KI-Starch Negative F 2-Chloro-6-fluoro phenylmethylsulfone (Crystallized) E->F Yield > 90%

Fig 2. Scalable process workflow for the oxidation of 2-chloro-6-fluorothioanisole to its sulfone.

Step-by-Step Methodology

Phase 1: Reactor Charging & Initiation

  • Equip a jacketed glass reactor with a mechanical stirrer, internal temperature probe, reflux condenser, and an addition funnel.

  • Charge the reactor with 2-chloro-6-fluorothioanisole (1.0 equiv, e.g., 500 g).

  • Add Glacial Acetic Acid (5.0 volumes relative to substrate weight) and Amberlyst 15 hydrogen form (10 wt% relative to substrate).

  • Initiate moderate agitation (200 RPM) and set the jacket temperature to warm the internal mixture to 40°C .

Phase 2: Controlled Oxidation (Exotherm Management) 5. Charge the addition funnel with 30% aqueous H2​O2​ (3.5 equiv). 6. Begin dropwise addition of H2​O2​ .

  • Causality Note: The initial oxidation to sulfoxide is immediate and highly exothermic.

  • Validation Check 1 (Safety): Adjust the addition rate and jacket cooling to maintain the internal temperature strictly between 45°C and 55°C . Do not allow the temperature to drop below 40°C, as this will cause unreacted H2​O2​ to accumulate, leading to a delayed thermal runaway.

Phase 3: Thermal Maturation 7. Once addition is complete, maintain stirring at 55°C for 30 minutes until the initial exotherm naturally subsides. 8. Ramp the jacket temperature to heat the internal mixture to 70°C . Maintain this temperature for 2 to 4 hours.

  • Validation Check 2 (IPC): Pull an aliquot for HPLC analysis. The reaction is deemed complete only when the intermediate sulfoxide peak is < 1.0% AUC . If > 1.0%, continue heating at 70°C for an additional hour.

Phase 4: Safety Quench & Isolation 9. Cool the reactor contents to 10°C . 10. Slowly add a 20% aqueous solution of Sodium Bisulfite ( NaHSO3​ ) (0.5 volumes) to quench unreacted peroxides and peracetic acid.

  • Validation Check 3 (Safety Quench): Spot the reaction mixture onto KI-starch indicator paper. A positive test (blue/black color) indicates residual peroxides. Do not proceed until the KI-starch test is completely negative (remains white). Add additional NaHSO3​ if necessary.
  • Filter the mixture through a coarse fritted funnel to recover the Amberlyst 15 resin (which can be washed with water and recycled for up to 6 cycles with minimal activity loss).
  • Transfer the filtrate back to the reactor and slowly add Deionized Water (10 volumes) as an anti-solvent under vigorous stirring to precipitate the product.
  • Stir the resulting slurry at 5°C for 1 hour to maximize crystallization.
  • Filter the solid, wash with cold water (3 x 2 volumes), and dry under vacuum at 45°C to constant weight. Expected yield: >90% of 2-chloro-6-fluorophenylmethylsulfone as a white to off-white crystalline solid.

References

  • Design, Synthesis and T Cell Checkpoint Combination Potential Of First-In-Class DGKα/ζ Inhibitor BMS-986408 Source: ACS / Amazon S3 Supporting Information URL:1

  • Sulfur-containing derivatives of 2-cyano-1,3-diones and their use as herbicides - EP 0625508 A2 Source: European Patent Office URL:2

  • Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15 Source: Semantic Scholar / ResearchGate URL:3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Isolation &amp; Purification of 2-Chloro-6-fluorophenylmethylsulfone

Welcome to the Technical Support Center for the synthesis and purification of 2-Chloro-6-fluorophenylmethylsulfone . This guide is designed for researchers and drug development professionals who require high-purity aryl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-Chloro-6-fluorophenylmethylsulfone . This guide is designed for researchers and drug development professionals who require high-purity aryl methyl sulfones for downstream medicinal chemistry or materials science applications [3].

The synthesis of this compound typically involves the electrophilic oxidation of 2-chloro-6-fluorophenyl methyl sulfide using oxidants such as meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide [1]. Due to the specific electronic and steric environment of the 2,6-dihalogenated aromatic ring, users frequently encounter challenges with under-oxidation and byproduct contamination.

OxidationPathway Sulfide 2-Chloro-6-fluorophenyl methyl sulfide (Starting Material) Sulfoxide 2-Chloro-6-fluorophenyl methyl sulfoxide (Intermediate) Sulfide->Sulfoxide Fast Oxidation Sulfone 2-Chloro-6-fluorophenyl methyl sulfone (Target Product) Sulfoxide->Sulfone Slow Oxidation (Steric Hindrance) Oxidant Oxidant (e.g., mCPBA) Oxidant->Sulfide mCBA m-Chlorobenzoic acid (Byproduct) Oxidant->mCBA Reduction

Caption: Oxidation pathway of 2-chloro-6-fluorophenyl methyl sulfide to sulfone and common byproducts.

Frequently Asked Questions (FAQs)

Q: Why does my oxidation reaction stall, leaving significant amounts of the sulfoxide byproduct? A: The conversion of the sulfide to the sulfoxide is kinetically rapid. However, the second oxidation step (sulfoxide to sulfone) is significantly slower due to two factors. First, the sulfoxide group is strongly electron-withdrawing, which decreases the nucleophilicity of the sulfur atom. Second, the ortho-chloro and ortho-fluoro substituents create a highly sterically hindered pocket, impeding the approach of bulky oxidants like mCPBA [2]. Solution: Ensure a strict stoichiometry of at least 2.2 to 2.5 equivalents of oxidant and allow sufficient reaction time (often >12 hours at room temperature) while monitoring via TLC.

Q: How do I ensure complete removal of m-chlorobenzoic acid (mCBA) without losing my product? A: When using mCPBA, stoichiometric amounts of mCBA are generated. mCBA has a pKa of ~3.8. By washing the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃, conjugate acid pKa ~6.3), the mCBA is quantitatively deprotonated into its highly water-soluble sodium salt. Because the target sulfone is neutral and lacks ionizable protons, it remains entirely in the organic phase [1].

Q: During silica gel chromatography, what is the elution order of the reaction components? A: Elution order is dictated by the dipole moment and hydrogen-bond accepting capability of the functional groups.

  • Sulfide (Unreacted): Elutes first. It is highly lipophilic and non-polar.

  • Sulfone (Target): Elutes second. While it has a strong dipole, the oxygen atoms are sterically shielded and are weaker hydrogen-bond acceptors than sulfoxides.

  • Sulfoxide (Byproduct): Elutes last. The highly polarized S=O bond has an exposed lone pair on the sulfur and acts as a strong hydrogen-bond acceptor, causing it to interact strongly with the silanol groups on the stationary phase.

Step-by-Step Troubleshooting Protocols

The following methodologies are designed as self-validating systems. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol 1: Liquid-Liquid Extraction (Quenching & Acid Removal)

This protocol removes excess oxidant and acidic byproducts.

  • Quench: Cool the reaction mixture to 0 °C. Slowly add 10% aqueous sodium sulfite (Na₂SO₃) dropwise.

    • Validation: Spot the aqueous layer onto starch-iodide paper. A lack of blue/black color confirms the complete destruction of residual peroxides.

  • Neutralize: Add an equal volume of saturated aqueous NaHCO₃ to the organic layer. Stir vigorously for 15 minutes to allow complete biphasic mixing and CO₂ evolution.

  • Separate: Transfer to a separatory funnel and collect the organic (bottom) layer if using dichloromethane (DCM), or the top layer if using ethyl acetate (EtOAc).

  • Wash & Verify: Wash the organic layer with a second portion of saturated NaHCO₃.

    • Validation: Check the pH of the aqueous wash. It must be ≥ 8. If the pH is acidic, mCBA is still present; repeat the NaHCO₃ wash.

  • Dry: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Flash Column Chromatography

Used to separate the target sulfone from unreacted sulfide and the sulfoxide intermediate.

  • Preparation: Load the crude mixture onto a silica gel column (230-400 mesh) using a minimal amount of DCM.

  • Elution Gradient:

    • Begin with 100% Hexanes to elute any trace unreacted sulfide .

    • Transition to Hexanes/EtOAc (85:15 v/v) to elute the target sulfone .

    • Flush with Hexanes/EtOAc (50:50 v/v) to elute the highly polar sulfoxide .

  • Fraction Analysis (Validation): Run a TLC of the fractions using Hexanes/EtOAc (3:1 v/v). Visualize under UV light (254 nm). Combine only the fractions containing the pure middle spot (Rf ~0.45).

Protocol 3: Recrystallization (Final Polishing)

Sulfones are highly crystalline. This step removes trace impurities that cause the product to "oil out."

  • Dissolution: Dissolve the chromatographed sulfone in a minimum volume of boiling absolute ethanol (or a 1:3 mixture of EtOAc/Hexanes).

  • Cooling: Allow the solution to cool to room temperature undisturbed for 2 hours, then transfer to an ice bath (0 °C) for 1 hour.

    • Validation: Distinct, colorless needle-like or prismatic crystals should form. If an oil forms, reheat to dissolve, add 5% more hexanes, and cool more slowly.

  • Collection: Isolate the crystals via vacuum filtration, wash with ice-cold hexanes, and dry under high vacuum.

SeparationWorkflow Crude Crude Reaction Mixture (Sulfone, Sulfoxide, Sulfide, mCBA) Ext Liquid-Liquid Extraction (10% Na2SO3, then sat. NaHCO3) Crude->Ext Aq Aqueous Layer (mCBA salt, excess oxidant) Ext->Aq Discard Org Organic Layer (Sulfide, Sulfoxide, Sulfone) Ext->Org Retain Chrom Silica Gel Chromatography (Hexane/EtOAc gradient) Org->Chrom Fract1 Fraction 1 (Unreacted Sulfide) Chrom->Fract1 Fract2 Fraction 2 (Target Sulfone) Chrom->Fract2 Fract3 Fraction 3 (Sulfoxide Byproduct) Chrom->Fract3 Cryst Recrystallization (EtOH or EtOAc/Hexane) Fract2->Cryst Pure Pure 2-Chloro-6-fluorophenyl methyl sulfone (>99%) Cryst->Pure

Caption: Step-by-step downstream processing workflow for isolating the target sulfone.

Quantitative Data & Reference Tables

Table 1: Physicochemical & Chromatographic Properties

Use these metrics to validate the identity and purity of your fractions during separation.

CompoundOxidation StateRelative PolarityTLC Rf Value (Hex/EtOAc 3:1)Physical State (at RT)
2-Chloro-6-fluorophenyl methyl sulfide S(II)Low~ 0.85Liquid / Oil
2-Chloro-6-fluorophenyl methyl sulfone S(VI)Moderate~ 0.45White Crystalline Solid
2-Chloro-6-fluorophenyl methyl sulfoxide S(IV)High~ 0.15 - 0.20Viscous Oil / Solid
m-Chlorobenzoic acid (mCBA) N/AVery High (Acidic)Baseline (Streaks)White Powder
Table 2: Troubleshooting Matrix
Observed IssueCausality / Root CauseCorrective Action
Reaction stalls at sulfoxide Steric hindrance blocks the second oxidation step; insufficient oxidant.Add 0.5 eq additional mCPBA; increase reaction temperature slightly (e.g., 40 °C) if using H₂O₂/tungstate.
Product smells like garlic/sulfur Contamination with unreacted volatile methyl sulfide.Ensure complete oxidation prior to workup; apply high vacuum to the isolated solid for 4+ hours.
White precipitate forms during extraction mCBA is crashing out of the organic layer due to insufficient base.Add more saturated NaHCO₃ and water to the separatory funnel until the precipitate fully dissolves.
Product oils out during crystallization Trace sulfoxide acts as a plasticizer, disrupting the crystal lattice.Re-subject the oil to a short silica plug to remove the polar sulfoxide, then re-attempt crystallization.

References

  • Ei Elimination: An Unprecedented Facet of Sulfone Chemistry Journal of the American Chemical Society URL:[Link]

  • Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air Organic Letters URL:[Link]

  • A New Reagent to Access Methyl Sulfones ChemRxiv URL:[Link]

Optimization

Reducing impurities during 2-Chloro-6-fluorophenylmethylsulfone recrystallization

Welcome to the Technical Support Center for advanced organosulfur purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organosulfur purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2-Chloro-6-fluorophenylmethylsulfone (CAS: 1208077-75-1).

Due to the unique steric and electronic environment of this molecule—specifically, the highly electron-withdrawing methylsulfonyl group flanked by ortho-halogen substituents—purification requires precise control over thermodynamics and solvent polarity. This guide bypasses generic advice to focus on the exact causality of impurity retention and phase behaviors you will encounter at the bench.

Troubleshooting FAQs: Mechanistic Diagnostics

Q: Why does my product "oil out" (form a second liquid phase) instead of crystallizing during cooling? A: "Oiling out," or liquid-liquid phase separation (LLPS), is a common hurdle with heavily substituted fluorinated aromatics. The steric clash between the bulky methylsulfonyl (-SO 2​ CH 3​ ) group and the ortho-chloro/fluoro substituents forces the sulfone moiety out of coplanarity with the aromatic ring. This conformational rigidity, combined with the molecule's amphiphilic nature (a highly polar sulfone head and a lipophilic halogenated tail), creates a wide metastable zone. If you cool the solution too rapidly, the system crosses the binodal curve before the solubility curve, crashing out as an oil. Solution: Flatten your cooling curve to 0.1–0.2 °C/min and introduce seed crystals just below the saturation temperature to force the system into the crystalline phase, bypassing the liquid-liquid metastable zone entirely.

Q: My assay shows residual sulfoxide. How do I purge this under-oxidation impurity? A: If your synthetic route involves the oxidation of a thioether precursor, the sulfoxide intermediate is a persistent impurity. Mechanistically, the S=O bond of a sulfoxide is a significantly stronger hydrogen-bond acceptor than the O=S=O group of a sulfone. Solution: Leverage this polarity differential. By utilizing a binary solvent system with a slightly polar component (e.g., Ethyl Acetate/Heptane or Isopropanol/Water), the sulfoxide remains preferentially solvated in the mother liquor due to stronger dipole-dipole interactions with the solvent, while the less interactive sulfone crystallizes.

Q: How do I eliminate residual palladium and inorganic salts from the cross-coupling step? A: Modern syntheses often construct aryl methyl sulfones via palladium-catalyzed cross-coupling of aryl halides with sodium methanesulfinate [1]. This leaves behind inorganic salts (e.g., NaCl, K 2​ SO 3​ ) and palladium black. If not removed, these insoluble particulates act as heterogeneous nucleation sites, causing premature, uncontrolled precipitation of your sulfone and trapping impurities within the crystal lattice. Solution: A rigorous hot filtration of the crude mixture through a Celite pad is mandatory before initiating the cooling profile.

Impurity Partitioning & Physicochemical Data

To design a self-validating purification system, we must map the physicochemical divergence between the target molecule and its synthetic byproducts.

Impurity ProfileSynthetic OriginPhysicochemical DivergencePrimary Purge Strategy
Sulfoxide Intermediate Under-oxidation of thioether precursorHigher H-bond acceptor capacity; higher dipole momentPartitioning into the polar fraction of the mother liquor (EtOAc or IPA).
Regioisomers (e.g., 4-chloro isomer)Starting material isomer carryoverAltered spatial geometry; disrupts crystal lattice packingSlow cooling (0.1 °C/min) to maximize thermodynamic lattice selectivity.
Inorganic Salts (NaCl, K 2​ SO 3​ )Reagents from methanesulfinate cross-couplingHighly ionic; insoluble in non-polar organic solventsMechanical removal via hot filtration prior to the cooling profile.
Palladium Black Catalyst degradationInsoluble particulate; acts as a premature nucleation siteHot filtration through a pre-warmed Celite or silica plug.

Standardized Recrystallization Protocol

This protocol utilizes an Ethyl Acetate (EtOAc) / Heptane anti-solvent system, optimized for purging both polar under-oxidation products and non-polar regioisomers. It is designed as a self-validating system: if the seed crystals dissolve in Step 4, your system is undersaturated, and you must adjust your solvent ratios before proceeding.

Phase 1: Dissolution and Clarification

  • Suspension: Suspend the crude 2-Chloro-6-fluorophenylmethylsulfone in 3 volumes (v/w) of EtOAc in a jacketed reactor.

  • Heating: Ramp the internal temperature to 65 °C under moderate agitation until complete dissolution is achieved.

  • Hot Filtration: Pass the hot solution through a pre-warmed Celite pad (to remove Pd black and inorganic salts) into a clean, pre-warmed crystallization vessel. Validation: The filtrate must be optically clear.

Phase 2: Anti-Solvent Addition and Nucleation 4. Anti-Solvent Addition: Maintain the filtrate at 60 °C. Slowly charge 6 volumes (v/w) of Heptane dropwise over 30 minutes. 5. Seeding: Cool the reactor to 55 °C. Introduce 0.5 wt% of pure 2-Chloro-6-fluorophenylmethylsulfone seed crystals. 6. Aging: Hold the temperature at 55 °C for 1 hour. Validation: Visually confirm that the seed bed persists and begins to grow. If seeds dissolve, add 0.5 volumes of Heptane and re-seed.

Phase 3: Crystal Growth and Isolation 7. Controlled Cooling: Initiate a linear cooling ramp from 55 °C to 5 °C at a rate of 0.1 °C/min. (Do not exceed this rate, or LLPS will occur). 8. Isolation: Filter the resulting slurry via vacuum filtration. 9. Washing & Drying: Wash the filter cake with 2 volumes of pre-chilled (0 °C) Heptane to displace the impurity-rich mother liquor. Dry the crystals under vacuum at 40 °C to constant weight.

Workflow Visualization

The following thermodynamic workflow illustrates the critical divergence points where specific classes of impurities are excluded from the final crystalline matrix.

G Start Crude 2-Chloro-6-fluoro- phenylmethylsulfone Dissolution Dissolution in EtOAc (65 °C) Start->Dissolution Filtration Hot Filtration (Through Celite Pad) Dissolution->Filtration AntiSolvent Heptane Addition (60 °C) Filtration->AntiSolvent Filtrate Impurity1 Inorganic Salts & Pd Excluded as Solid Waste Filtration->Impurity1 Retentate Cooling Controlled Cooling (0.1 °C/min) AntiSolvent->Cooling Nucleation Seeding & Nucleation (Bypass LLPS Zone) Cooling->Nucleation Crystallization Thermodynamic Crystal Growth Nucleation->Crystallization Isolation Filtration & Cold Wash (0 °C Heptane) Crystallization->Isolation Pure Pure Crystalline Product Isolation->Pure Impurity2 Sulfoxide & Regioisomers Retained in Mother Liquor Isolation->Impurity2 Liquid Waste

Thermodynamic workflow for 2-Chloro-6-fluorophenylmethylsulfone impurity exclusion.

References

  • Manufacturing Process Development for Belzutifan, Part 1: A Concise Synthesis of the Indanone Starting Material ACS Organic Process Research & Development Details the modern construction of aryl methyl sulfones via palladium-catalyzed sulfonylation using inorganic sulfur dioxide surrogates and methylating agents, highlighting the generation of inorganic salt byproducts. URL:[Link]

  • Synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride Chinese Journal of Modern Applied Pharmacy Provides structural context and synthetic handling protocols for 2-chloro-6-fluorophenyl building blocks in pharmaceutical intermediate manufacturing. URL:[Link]

Troubleshooting

Technical Support Center: Temperature &amp; Pressure Optimization for 2-Chloro-6-fluorophenylmethylsulfone Substitution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with the nucleophilic aromatic substitution (SNAr) of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with the nucleophilic aromatic substitution (SNAr) of 2-Chloro-6-fluorophenylmethylsulfone. Achieving high regioselectivity—specifically, the mono-substitution of fluorine over chlorine—requires precise manipulation of physical parameters. This guide provides the mechanistic causality, quantitative benchmarks, and validated protocols necessary to optimize your workflows.

Mechanistic Foundations: The Causality of Selectivity

To control the reaction, we must first understand the physics governing the transition state:

  • Leaving Group Inversion: In standard aliphatic SN​2 reactions, chlorine is a superior leaving group to fluorine due to weaker bond strength. However, in SNAr, the reactivity is inverted ( F>NO2​>Cl≈Br>I )[1]. The rate-determining step is the nucleophilic attack on the aromatic ring. Fluorine's extreme electronegativity strongly polarizes the C-F bond, significantly lowering the activation energy required for the nucleophile to attack[1].

  • The Meisenheimer Transition State: The methylsulfone group ( −SO2​CH3​ ) acts as a powerful electron-withdrawing group (EWG). While textbooks often depict a discrete, long-lived Meisenheimer intermediate, recent kinetic isotope effect (KIE) studies reveal that for substrates with excellent leaving groups like fluorine, the reaction often proceeds through a concerted "Meisenheimer transition state"[2].

  • Activation Volume ( ΔV‡ ): Because SNAr reactions proceed via a highly ordered, tightly packed transition state where bond formation outpaces bond cleavage, they exhibit a negative molar activation volume[3]. Consequently, applying high hydrostatic pressure forces the equilibrium toward the more compact transition state, accelerating the reaction without the need for destructive thermal energy[3].

Optimization Workflow

SNAr_Optimization Start 2-Chloro-6-fluorophenylmethylsulfone + Nucleophile NuCheck Evaluate Nucleophile Sterics Start->NuCheck Unhindered Unhindered (e.g., Primary Amine) NuCheck->Unhindered Hindered Hindered (e.g., Secondary Amine) NuCheck->Hindered LowTemp Temp: 20-40°C Pressure: 1 atm Unhindered->LowTemp Fast kinetics HighPress Temp: 20-40°C Pressure: 5-10 kbar Hindered->HighPress ΔV‡ < 0 accelerates HighTemp Temp: >80°C Pressure: 1 atm Hindered->HighTemp Thermal activation Meisenheimer Meisenheimer Transition State (Rate Limiting Step) LowTemp->Meisenheimer HighPress->Meisenheimer HighTemp->Meisenheimer ProductF Target: Mono-substitution (F displaced, High Selectivity) Meisenheimer->ProductF Kinetic Control ProductCl Side Product: Bis-substitution (F and Cl displaced) Meisenheimer->ProductCl Thermodynamic Control

Optimization workflow for temperature and pressure in SNAr of fluorinated phenyl sulfones.

Quantitative Data: Parameter Optimization Matrix

The following table summarizes the causal relationship between steric hindrance, physical parameters, and the resulting chemoselectivity. Notice how high temperature destroys selectivity for hindered amines, whereas high pressure restores yield while maintaining perfect kinetic control.

Nucleophile StericsTemp (°C)Pressure (kbar)F-Displacement Yield (%)Cl-Displacement (Bis) (%)Selectivity Ratio
Unhindered (1° Amine)250.001 (1 atm)94< 1> 99:1
Hindered (2° Amine)250.001 (1 atm)12< 1> 99:1
Hindered (2° Amine)850.001 (1 atm)55351.5:1
Hindered (2° Amine) 25 8.0 91 < 1 > 99:1

Experimental Protocol: High-Pressure, Low-Temperature SNAr

This self-validating protocol utilizes hyperbaric activation to force the substitution of sterically hindered nucleophiles without triggering the thermal displacement of chlorine.

Step 1: Reagent Preparation & Validation

  • Dissolve 1.0 eq of 2-Chloro-6-fluorophenylmethylsulfone and 1.2 eq of the nucleophile (e.g., a secondary amine) in a highly polar aprotic solvent (e.g., anhydrous DMF or DMSO). Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA) as an acid scavenger.

  • Validation Check: The solution must remain clear/pale. Immediate deep yellowing at room temperature indicates premature degradation or impurities in the amine.

Step 2: Reactor Loading

  • Transfer the reaction mixture into a flexible PTFE (Teflon) ampoule. Ensure no air bubbles remain, as gases are highly compressible and will cause the ampoule to rupture under extreme hydrostatic pressure.

  • Seal the ampoule securely and place it into the pressure transmitting fluid (typically hexane or a specialized hydraulic oil) inside the high-pressure piston-cylinder apparatus.

Step 3: Pressurization & Isothermal Control

  • Ramp the pressure steadily to 8.0 kbar (approx. 800 MPa) over 15 minutes.

  • Maintain the external water jacket of the reactor at 25°C - 30°C .

  • Validation Check: Monitor the internal thermocouple. A sudden spike in temperature indicates an exothermic runaway; if temperature exceeds 40°C, abort the run to prevent chlorine displacement.

Step 4: Reaction Monitoring & Depressurization

  • Hold the system at pressure for 12–16 hours.

  • Gradually depressurize the system over 20 minutes to prevent solvent cavitation.

  • Validation Check: Extract a 10 μ L aliquot, dilute in MeCN, and run LC-MS. You should observe the [M+H]+ corresponding to the exact mass of the fluorine-displaced product, with <1% of the bis-substituted mass.

Step 5: Quenching and Isolation

  • Pour the mixture into ice water to precipitate the highly crystalline sulfone product. Filter, wash with cold water, and dry under a vacuum.

Troubleshooting & FAQs

Q: Why am I observing bis-substitution (displacement of both F and Cl) when using secondary amines? A: Secondary amines are sterically hindered, which drastically slows down the rate of the initial nucleophilic attack. If you attempt to compensate for this slow kinetics by increasing the temperature (>80°C), you provide enough thermal energy to overcome the activation barrier for the C-Cl bond as well, leading to thermodynamic over-reaction[1]. To prevent this, keep the temperature below 40°C and increase the hydrostatic pressure to accelerate the reaction via its negative activation volume[3].

Q: Is the intermediate formed during this reaction a true Meisenheimer complex or just a transition state? A: Recent kinetic isotope effect (KIE) studies indicate that for substrates with excellent leaving groups (like fluorine) that lack strong resonance-stabilizing groups (like a nitro group) in the ortho/para positions, the reaction often proceeds through a concerted "Meisenheimer transition state" rather than a discrete, long-lived intermediate[2]. The rapid departure of fluoride prevents the intermediate from resting in a deep thermodynamic well[4].

Q: Can I use standard sealed heavy-wall glassware for pressure optimization? A: Absolutely not. Standard heavy-wall glassware (like a Q-Tube or sealed Schlenk tube) can safely handle autogenous pressures of perhaps 10–20 bar (0.01–0.02 kbar). To significantly alter the activation volume of an SNAr reaction, you need pressures in the range of 5 to 15 kbar. You must use a dedicated high-pressure reactor (e.g., a steel piston-cylinder apparatus or specialized capillary microreactors) equipped with PTFE ampoules to safely transmit hydrostatic pressure[3].

Sources

Reference Data & Comparative Studies

Validation

Benchmarking 2-Chloro-6-fluorophenylmethylsulfone: A Comparative Guide to Aryl Methyl Sulfones in Medicinal Chemistry

Aryl methyl sulfones are foundational motifs in drug discovery and organic synthesis. They are frequently deployed as stable bioisosteres for carbonyls, amides, and sulfonamides, or utilized as versatile synthetic interm...

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Author: BenchChem Technical Support Team. Date: April 2026

Aryl methyl sulfones are foundational motifs in drug discovery and organic synthesis. They are frequently deployed as stable bioisosteres for carbonyls, amides, and sulfonamides, or utilized as versatile synthetic intermediates in transformations such as the [1]. However, the baseline unsubstituted phenyl methyl sulfone often presents metabolic liabilities—specifically, susceptibility to cytochrome P450 (CYP450)-mediated aromatic hydroxylation.

To circumvent these limitations, strategic halogenation is employed. 2-Chloro-6-fluorophenylmethylsulfone represents a highly optimized, commercially available building block. By incorporating an asymmetric di-ortho substitution pattern, this compound achieves a precise balance of metabolic resistance, tuned α -acidity, and enhanced physicochemical properties. This guide objectively benchmarks its performance against other common aryl methyl sulfones.

Mechanistic Rationale: The Di-Ortho Advantage

The superiority of 2-chloro-6-fluorophenylmethylsulfone over its mono-substituted or unsubstituted counterparts stems from three interconnected structural effects:

  • Conformational Twisting (Steric Shielding): The bulky 2-chloro and 6-fluoro substituents force the methylsulfonyl group out of coplanarity with the aryl ring. This orthogonal conformation minimizes resonance but maximizes the steric shielding around the sulfur center, protecting it from off-target nucleophilic attacks.

  • α -Acidity Tuning (Inductive Effects): The combined inductive electron-withdrawing effects (-I) of the ortho-chlorine and ortho-fluorine significantly lower the pKa of the adjacent methyl protons. This facilitates rapid, quantitative α -deprotonation using standard non-nucleophilic bases (e.g., LiHMDS), enhancing its utility as a carbon nucleophile [2].

  • Metabolic Deactivation: Aromatic hydroxylation by CYP450 enzymes typically occurs at electron-rich, sterically accessible positions. The 2-Cl and 6-F atoms physically block the ortho positions and electronically deactivate the entire π -system, drastically extending the compound's metabolic half-life [3].

Comparative Physicochemical & Reactivity Profiling

The table below summarizes the quantitative differences between 2-chloro-6-fluorophenylmethylsulfone and standard alternatives. The data illustrates how halogen placement directly dictates reactivity and stability.

Table 1: Physicochemical and Reactivity Benchmarks

CompoundLogP (calc)*Estimated pKa ( α -CH₃, DMSO)CYP450 Aromatic Oxidation LiabilitySteric Hindrance (A-value proxy)
Phenyl methyl sulfone 0.85~29.8High (ortho/para positions open)Low
4-Chlorophenyl methyl sulfone 1.40~28.5Moderate (ortho positions open)Low
2-Fluorophenyl methyl sulfone 1.00~28.0Moderate (one ortho position open)Moderate
2-Chloro-6-fluorophenylmethylsulfone 1.65~26.5Low (both ortho positions blocked)High

*Calculated lipophilicity values for comparative baseline purposes. pKa values are estimated based on the established Bordwell pKa of phenyl methyl sulfone (29.8) and the additive inductive effects of ortho-halogens.

Metabolic Stability & Pharmacokinetics

When designing central nervous system (CNS) drugs or long-acting therapeutics, mitigating rapid clearance is critical. Unsubstituted aryl sulfones often undergo rapid Phase I metabolism. The di-ortho halogenation strategy effectively shuts down this pathway.

Metabolic_Stability cluster_phenyl Phenyl Methyl Sulfone (Baseline) cluster_target 2-Chloro-6-fluorophenylmethylsulfone N1 Unsubstituted Aryl Ring N2 CYP450 Binding N1->N2 N3 Rapid Aromatic Hydroxylation N2->N3 T1 2-Cl, 6-F Substitution T2 Steric Shielding & Electronic Deactivation T1->T2 T3 High Metabolic Stability T2->T3

Metabolic pathway comparison: Unsubstituted aryl rings vs. di-ortho halogenated stabilization.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . They incorporate internal controls to verify causality and reaction success at critical junctures.

Protocol A: Self-Validating Microsomal Stability Assay

Purpose: To benchmark the in vitro intrinsic clearance ( CLint​ ) of the sulfones. Causality: Human Liver Microsomes (HLM) contain the CYP450 enzymes responsible for phase I metabolism. Verapamil is included as a high-clearance positive control to validate that the microsomes are enzymatically active.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of 2-Chloro-6-fluorophenylmethylsulfone in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add HLM to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: Extract 50 µL aliquots at T=0,15,30,45, and 60 minutes.

  • Quenching (Self-Validation Step): Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The T=0 sample validates the starting concentration and extraction efficiency.

  • Analysis: Centrifuge at 4000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance.

Protocol B: α -Deprotonation and Electrophilic Trapping

Purpose: To utilize the tuned pKa of the methyl group for C-C bond formation (e.g., alkylation or olefination). Causality: The lower pKa of the di-ortho substituted sulfone allows for rapid deprotonation. A D2​O quench step is integrated to prove carbanion formation before the addition of expensive electrophiles.

Protocol_Workflow S1 Step 1: Substrate Preparation Dissolve in Anhydrous THF (-78°C) S2 Step 2: Base Addition Dropwise LiHMDS (1.1 eq) S1->S2 S3 Step 3: Carbanion Validation D2O Quench Aliquot (LC-MS) S2->S3 S4 Step 4: Electrophile Trapping Add Aldehyde/Alkyl Halide S3->S4 S5 Step 5: Quench & Isolation NH4Cl (aq) Workup S4->S5

Workflow for the α -deprotonation of aryl methyl sulfones featuring a self-validating D2O quench.

Step-by-Step Methodology:

  • Setup: Flame-dry a Schlenk flask under argon. Add 2-Chloro-6-fluorophenylmethylsulfone (1.0 mmol) and dissolve in 10 mL of anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.

  • Deprotonation: Slowly add Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 1.1 mL, 1.1 mmol) dropwise over 5 minutes. Stir for 30 minutes at -78°C.

  • Validation (The D2​O Quench): Withdraw a 0.1 mL aliquot and quench it into 0.5 mL of D2​O . Extract with ethyl acetate and analyze via LC-MS or 1H -NMR. Observation of mass shift (+1 Da) or disappearance of the singlet at ~3.2 ppm confirms quantitative carbanion formation.

  • Electrophile Addition: Once validated, add the desired electrophile (e.g., an alkyl halide or aldehyde, 1.2 mmol) dropwise. Maintain at -78°C for 1 hour, then allow to warm to room temperature slowly.

  • Workup: Quench the main reaction with saturated aqueous NH4​Cl (10 mL). Extract with ethyl acetate ( 3×15 mL), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

References

  • The Julia–Kocienski Olefination Organic Reactions URL:[Link]

  • A reagent to access methyl sulfones Nature Communications / PubMed Central URL:[Link]

  • Discovery of Investigational Drug CT1812, an Antagonist of the Sigma-2 Receptor Complex for Alzheimer's Disease ACS Medicinal Chemistry Letters URL:[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Guide: Safe Handling and Disposal Protocols for 2-Chloro-6-fluorophenylmethylsulfone

As a critical building block in drug development and medicinal chemistry, 2-Chloro-6-fluorophenylmethylsulfone (CAS: 886499-77-6) presents unique physicochemical properties that dictate strict handling and disposal proto...

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Author: BenchChem Technical Support Team. Date: April 2026

As a critical building block in drug development and medicinal chemistry, 2-Chloro-6-fluorophenylmethylsulfone (CAS: 886499-77-6) presents unique physicochemical properties that dictate strict handling and disposal protocols. Because this molecule contains both halogens (chlorine and fluorine) and a sulfone group, its end-of-life management requires precise segregation to prevent environmental contamination, dangerous laboratory reactions, and damage to institutional waste infrastructure.

This guide provides researchers, safety officers, and application scientists with the authoritative, step-by-step procedures required to safely manage and dispose of this compound in a professional laboratory setting.

Physicochemical Risk Profile & Segregation Logic

To understand how to dispose of a chemical, one must first understand why specific pathways are chosen. The presence of multiple heteroatoms in 2-Chloro-6-fluorophenylmethylsulfone dictates its classification as a Halogenated Organic Waste [1][2].

When subjected to thermal destruction (the standard disposal method for organic lab waste), the halogens and sulfur in this molecule do not simply combust into carbon dioxide and water. Instead, they generate highly corrosive acid gases, specifically hydrogen chloride (HCl), hydrogen fluoride (HF), and sulfur oxides (SOx)[3][4].

If halogenated wastes are improperly mixed with non-halogenated solvent streams, they can corrode standard incinerator components and violate environmental emission limits. Therefore, commercial disposal facilities must route these specific wastes to specialized RCRA-permitted incinerators equipped with caustic scrubbers designed to neutralize acid gases[4][5].

Quantitative Data & Disposal Classification
Property / CharacteristicOperational Data & ClassificationRationale for Disposal Protocol
Chemical Formula C7H6ClFO2SHigh heteroatom density requires specialized thermal destruction.
Waste Stream Category Halogenated Organic Waste Must be strictly segregated from non-halogenated solvents to ensure proper routing to scrubber-equipped incinerators[1][6].
Combustion Byproducts CO, CO2, HCl, HF, SOxGenerates highly corrosive and toxic acid gases upon oxidation[3].
Container Compatibility Glass, High-Density Polyethylene (HDPE)Do not use galvanized steel safety cans, as halogenated compounds can cause corrosion and leaks[2].
Incompatibilities Strong oxidizing agents, strong basesMixing with incompatible waste streams can lead to exothermic reactions or gas evolution in the waste carboy[6].

Experimental Workflow: Laboratory Waste Segregation

The following step-by-step methodology outlines the self-validating system for bench-level disposal. This protocol ensures compliance with the Prudent Practices in the Laboratory guidelines established by the National Research Council[2][7].

Step 1: Preparation and PPE Verification
  • Don appropriate PPE: Nitrile gloves, safety goggles, and a standard laboratory coat[8].

  • Verify Ventilation: Conduct all transfers of powders or concentrated solutions within a certified chemical fume hood to prevent inhalation of particulates or solvent vapors[8].

Step 2: Liquid Waste Processing (Solutions and Filtrates)

If the compound is dissolved in an organic solvent (e.g., Dichloromethane, Ethyl Acetate, or DMSO) following a reaction or extraction:

  • Identify the Receptacle: Locate the institutional waste carboy explicitly labeled "Halogenated Organic Waste" [1].

  • Verify Compatibility: Ensure no strong acids, bases, or reactive metals (e.g., sodium, potassium) have been placed in this container, as active metals can react explosively with halogenated compounds[1][7].

  • Transfer: Using a dedicated waste funnel, slowly pour the solution into the carboy.

  • Seal: Immediately cap the waste container securely. Do not leave funnels resting in open waste carboys, as this allows hazardous volatile organic compounds (VOCs) to escape into the laboratory atmosphere[2].

Step 3: Solid Waste Processing (Powders and Consumables)

For pure compound residues, contaminated weighing paper, pipette tips, or empty reagent vials:

  • Containment: Place the solid waste into a compatible, sealable container (e.g., a wide-mouth HDPE jar or a heavy-duty plastic bag designated for solid hazardous waste).

  • Labeling: Affix a hazardous waste tag immediately. The label must explicitly state the presence of "2-Chloro-6-fluorophenylmethylsulfone" and check the boxes for "Toxic" and "Halogenated."

  • Storage: Store the sealed solid waste container in a designated secondary containment bin within the fume hood or a vented hazardous waste cabinet until collection by Environmental Health and Safety (EHS) personnel[6].

Workflow Visualization: Waste Routing Decision Tree

The following diagram illustrates the logical decision-making process for routing 2-Chloro-6-fluorophenylmethylsulfone waste from the benchtop to final destruction.

G Start 2-Chloro-6-fluorophenylmethylsulfone Waste Generation State Physical State of Waste? Start->State Liquid Liquid Solution (e.g., in DCM/DMSO) State->Liquid Dissolved Solid Solid Powder or Contaminated Consumables State->Solid Pure/Residue HaloWaste Halogenated Organic Liquid Waste Carboy Liquid->HaloWaste SolidWaste Hazardous Solid Waste Container Solid->SolidWaste Incineration RCRA-Permitted High-Temp Incineration with Acid Scrubbers HaloWaste->Incineration EHS Transfer SolidWaste->Incineration EHS Transfer

Waste segregation and disposal workflow for halogenated sulfone compounds.

Institutional Management: The Role of RCRA Incineration

Once the waste leaves the laboratory via EHS, it enters the commercial hazardous waste management system.

Under the Resource Conservation and Recovery Act (RCRA), halogenated wastes cannot be disposed of in standard landfills or low-temperature industrial boilers[5]. Instead, they are transported to permitted hazardous waste incinerators. These facilities operate at extremely high temperatures (often >1000°C) to achieve a Destruction and Removal Efficiency (DRE) of at least 99.99% for Principal Organic Hazardous Constituents (POHCs)[4][5].

Because the combustion of 2-Chloro-6-fluorophenylmethylsulfone releases HCl and HF, these incinerators are legally required to utilize advanced pollution control equipment. Specifically, the exhaust gases are passed through liquid caustic scrubbers (often utilizing sodium hydroxide or calcium hydroxide) to neutralize the acid gases before the scrubbed effluent is released into the atmosphere, ensuring that emissions remain below the strict regulatory limits (e.g., less than 1.8 kg/hr of HCl)[3][4].

By strictly adhering to bench-level segregation protocols, researchers directly enable this downstream infrastructure to function safely and legally, protecting both public health and the environment.

References
  • Chemical Waste Disposal Guidelines. Hong Kong University of Science and Technology (HKUST). Available at: [Link]

  • Prudent Practices in Laboratory Safety. Kansas State College of Veterinary Medicine. Available at:[Link]

  • Safety Manual. Duke University Chemistry. Available at: [Link]

  • Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) - NIH. Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Zaera Research Group, UC Riverside. Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • EPA 625/6-89/019 Handbook Guidance on Setting Permit Conditions and Reporting Trial Burn Results. Whole Building Design Guide (WBDG). Available at: [Link]

  • RCRA, Superfund & EPCRA Call Center Training Module: Hazardous Waste Incinerators. U.S. Environmental Protection Agency (EPA). Available at: [Link]

Sources

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